UNC9975
Description
Properties
CAS No. |
1354030-19-5 |
|---|---|
Molecular Formula |
C23H28Cl2N4O2 |
Molecular Weight |
463.403 |
IUPAC Name |
7-{4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C23H28Cl2N4O2/c24-18-5-3-6-19(22(18)25)29-13-4-12-28(14-15-29)11-1-2-16-31-21-10-8-17-7-9-20(30)26-23(17)27-21/h3,5-6,8,10H,1-2,4,7,9,11-16H2,(H,26,27,30) |
InChI Key |
JQSRFMXTGAVHIR-UHFFFAOYSA-N |
SMILES |
O=C1NC2=NC(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CCC3)=CC=C2CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC9975, UNC-9975, UNC9975 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of UNC9975: A Technical Guide to its Biased Agonism at the Dopamine D2 Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of UNC9975, a novel research compound that acts as a β-arrestin-biased agonist at the dopamine D2 receptor (D2R). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for central nervous system disorders.
Executive Summary
This compound represents a significant advancement in the field of G protein-coupled receptor (GPCR) pharmacology. It is a functionally selective ligand for the dopamine D2 receptor, demonstrating a unique signaling profile. Unlike traditional D2R ligands that modulate the canonical G protein (Gi/o) pathway, this compound acts as an antagonist at this pathway, thereby not inhibiting adenylyl cyclase and subsequent cyclic AMP (cAMP) production.[1][2][3][4][5][6][7] Concurrently, it functions as a partial agonist for the β-arrestin-2 signaling cascade.[1][2][3][4][5][6][7] This biased agonism is believed to be crucial for its observed antipsychotic-like efficacy in preclinical models, coupled with a reduced propensity for motor side effects typically associated with conventional antipsychotics.[1][2][3]
Molecular Target and Binding Profile
This compound is an analog of aripiprazole and exhibits high affinity for the dopamine D2 receptor.[8][9] Radioligand binding assays have demonstrated a high binding affinity (Ki) for the D2R, comparable to that of aripiprazole.[1]
Quantitative In Vitro Data
The functional selectivity of this compound has been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data, comparing this compound with the atypical antipsychotic aripiprazole and the full D2R agonist quinpirole.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | D2R Binding Affinity (Kᵢ) |
| This compound | < 10 nM[1] |
| Aripiprazole | < 10 nM[1] |
| UNC9994 | 79 nM |
Table 2: Functional Activity at the D2R-Gi/o Signaling Pathway (cAMP Inhibition)
| Compound | Activity | EC₅₀ | Eₘₐₓ |
| This compound | Antagonist/No activation[1][2] | - | - |
| Aripiprazole | Partial Agonist[1][2] | 38 nM[1] | 51%[1] |
| Quinpirole | Full Agonist[1][2] | 3.2 nM[1] | 100%[1] |
Table 3: Functional Activity at the D2R-β-arrestin-2 Recruitment Pathway
| Compound | Activity | EC₅₀ |
| This compound | Partial Agonist[1] | < 10 nM[1] |
| Aripiprazole | Partial Agonist[1] | < 10 nM[1] |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the antipsychotic-like potential of this compound. A key model used is the inhibition of psychostimulant-induced hyperlocomotion.
Table 4: In Vivo Antipsychotic-like Activity (Inhibition of d-amphetamine-induced hyperlocomotion)
| Compound | ED₅₀ |
| This compound | 0.38 mg/kg[1] |
| Aripiprazole | 0.36 mg/kg[1] |
Signaling Pathways
This compound's mechanism of action is centered on its ability to selectively engage the β-arrestin pathway downstream of the D2 receptor, while blocking the G-protein pathway.
Caption: this compound biased signaling at the Dopamine D2 Receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the dopamine D2 receptor.
References
- 1. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to UNC9975: A β-arrestin Biased Agonist at the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UNC9975, a pioneering research compound identified as a β-arrestin biased agonist for the dopamine D2 receptor (D2R). Its unique signaling profile, where it preferentially activates β-arrestin signaling pathways over G-protein-mediated pathways, makes it a valuable tool for dissecting the roles of these distinct signaling cascades in both normal physiology and pathological conditions, particularly in the context of neuropsychiatric disorders.
Core Concepts: β-arrestin Biased Agonism at the D2R
The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications. Traditionally, D2R signaling was understood to occur primarily through the inhibition of adenylyl cyclase via the Gαi/o protein pathway. However, it is now established that D2R activation also initiates a distinct signaling cascade mediated by β-arrestins.
This compound is a novel compound that selectively engages the β-arrestin pathway while having minimal to no effect on the G-protein pathway. This "biased agonism" offers a unique opportunity to study the specific contributions of β-arrestin signaling to the therapeutic effects and side-effect profiles of D2R-targeting drugs.[1][2][3] Research suggests that β-arrestin signaling downstream of D2R may be crucial for antipsychotic efficacy while avoiding the motor side effects associated with conventional antipsychotics.[2][3]
Signaling Pathways of the Dopamine D2 Receptor
The following diagrams illustrate the canonical G-protein-mediated signaling pathway and the β-arrestin-mediated pathway activated by biased agonists like this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological properties of this compound in comparison to other key reference compounds at the human dopamine D2 receptor.
Table 1: β-arrestin-2 Recruitment at the Dopamine D2 Receptor
| Compound | EC50 (nM) | Emax (%) (relative to Quinpirole) | Reference |
| This compound | < 10 | 43 | [2] |
| Aripiprazole | - | 73 | [2] |
| Quinpirole | 3.2 | 100 | [2] |
Table 2: Gαi-Mediated Inhibition of cAMP Production at the Dopamine D2 Receptor
| Compound | EC50 (nM) | Emax (%) (relative to Quinpirole) | Reference |
| This compound | Inactive | 0 | [2] |
| Aripiprazole | 38 | 51 | [2] |
| Quinpirole | 3.2 | 100 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the β-arrestin biased agonism of this compound.
β-arrestin-2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmids: D2R tagged with Renilla luciferase (D2R-Rluc) and β-arrestin-2 tagged with a fluorescent protein like Venus or YFP (e.g., Venus-β-arrestin-2)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well plates
-
This compound and reference compounds (e.g., quinpirole, aripiprazole)
-
Coelenterazine h (BRET substrate)
-
BRET-capable plate reader
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect cells with plasmids encoding D2R-Rluc and Venus-β-arrestin-2 using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and plate them in white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well.
-
Allow cells to attach and grow for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer (e.g., HBSS or serum-free media).
-
Aspirate the culture medium from the wells and add the compound dilutions.
-
Incubate the plate at 37°C for 5-15 minutes.
-
-
BRET Measurement:
-
Add the BRET substrate, Coelenterazine h, to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: ~485 nm (for Rluc emission) and ~530 nm (for Venus/YFP emission) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission intensity at 530 nm by the emission intensity at 485 nm.
-
Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Gαi-Mediated Inhibition of cAMP Production Assay (GloSensor™ cAMP Assay)
This assay quantifies the inhibition of cyclic AMP (cAMP) production, a downstream effect of D2R-Gαi pathway activation.
Materials:
-
HEK293T cells stably expressing the D2 receptor
-
GloSensor™-22F cAMP plasmid
-
Transfection reagent
-
White, opaque 96-well plates
-
This compound and reference compounds
-
Forskolin (to stimulate cAMP production)
-
GloSensor™ cAMP Reagent
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells stably expressing the D2R.
-
Transfect the cells with the GloSensor™-22F cAMP plasmid.
-
-
Cell Plating and Equilibration:
-
Plate the transfected cells in white, opaque 96-well plates and incubate for 24-48 hours.
-
Two hours prior to the assay, replace the culture medium with CO2-independent medium containing 10% FBS and allow the plate to equilibrate to room temperature.
-
-
Compound and Forskolin Treatment:
-
Add this compound or reference compounds to the wells and incubate for 15 minutes at room temperature.
-
Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (e.g., 1 µM).
-
-
Luminescence Measurement:
-
Incubate the plate for another 15-20 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the cAMP concentration.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values for the inhibition of forskolin-stimulated cAMP production.
-
In Vivo Behavioral Assays
This compound has been evaluated in rodent models to assess its antipsychotic-like potential and propensity to induce motor side effects.
1. Psychostimulant-Induced Hyperlocomotion:
-
Principle: This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by psychostimulants like d-amphetamine or phencyclidine (PCP), which is considered a preclinical proxy for antipsychotic efficacy.
-
Protocol Outline:
-
Acclimatize mice (e.g., C57BL/6) to the testing environment (e.g., open-field arena).
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a set pretreatment time, administer the psychostimulant (d-amphetamine or PCP).
-
Immediately place the mice in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).
-
Compare the locomotor activity of this compound-treated animals to vehicle-treated controls. A significant reduction in psychostimulant-induced hyperlocomotion suggests antipsychotic-like activity.[2]
-
2. Catalepsy Assessment:
-
Principle: This test measures the propensity of a drug to induce catalepsy, a state of motor immobility that is a common side effect of typical antipsychotics.
-
Protocol Outline:
-
Administer this compound or a reference compound (e.g., haloperidol) to mice.
-
At various time points after drug administration, place the mouse's forepaws on a raised horizontal bar.
-
Measure the latency for the mouse to remove both forepaws from the bar.
-
A prolonged latency to descend is indicative of catalepsy. This compound has been shown to not induce catalepsy at doses that produce antipsychotic-like effects.[2]
-
Conclusion
This compound stands as a critical pharmacological tool for elucidating the nuanced signaling of the dopamine D2 receptor. Its profound bias towards the β-arrestin pathway provides a unique means to investigate the hypothesis that selective activation of this cascade can lead to effective antipsychotic therapies with a reduced risk of motor side effects. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of D2R biology and in the broader quest for improved treatments for psychiatric disorders.
References
- 1. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of UNC9975: A Technical Whitepaper
A β-Arrestin-Biased Dopamine D2 Receptor Ligand for Advanced Neurological Research
This document provides an in-depth technical guide on the discovery, synthesis, and characterization of UNC9975, a novel, functionally selective ligand for the Dopamine D2 receptor (D2R). Developed for researchers, scientists, and drug development professionals, this paper details the core scientific principles, experimental data, and methodologies related to this compound.
Introduction: The Rationale for a Biased Ligand
The Dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications.[1][2] Traditional D2R antagonists block both G protein-dependent and β-arrestin-dependent signaling pathways. However, it is hypothesized that the therapeutic effects of antipsychotics may be mediated by β-arrestin signaling, while the adverse motor side effects, such as catalepsy, are linked to G protein pathway modulation.
This compound was developed to test this hypothesis by creating a "biased" ligand that selectively activates the β-arrestin pathway while antagonizing the G protein pathway.[1][3] This was achieved through a systematic, diversity-oriented modification of the chemical scaffold of aripiprazole, an atypical antipsychotic known for its partial agonism at the D2R.[1] this compound emerged from these structure-functional selectivity relationship (SFSR) studies as a potent and selective β-arrestin-biased D2R partial agonist.[1]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The complete, detailed synthesis protocol is outlined in the primary publication by Allen et al. in the Proceedings of the National Academy of Sciences of the United States of America. Researchers should refer to this publication for a comprehensive, step-by-step methodology.
Mechanism of Action and Signaling Pathway
This compound exhibits a unique signaling profile at the Dopamine D2 receptor. It functions as a partial agonist for the recruitment of β-arrestin-2, while simultaneously acting as an antagonist of Gαi-mediated signaling, such as the inhibition of cAMP production.[3][4] This biased agonism allows for the selective activation of the β-arrestin signaling cascade.
The downstream effects of this compound-mediated β-arrestin activation include the modulation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[1] The β-arrestin signaling pathway involves the translocation of the E3 ubiquitin ligase, Mdm2, which then ubiquitinates GRK2.[1][2] This ubiquitination is crucial for GRK2's translocation to the cell membrane, where it can phosphorylate the D2R, leading to the recruitment of β-arrestin and subsequent activation of ERK.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Assay | Compound | Ki (nM) | EC50 (nM) | Emax (%) |
| D2R Binding | Aripiprazole | < 10 | - | - |
| This compound | < 10 | - | - | |
| β-Arrestin-2 Recruitment (Tango Assay) | Aripiprazole | - | < 10 | ~50 |
| This compound | - | < 10 | ~40 | |
| Gαi-mediated cAMP Inhibition | Aripiprazole | - | 38 | 51 |
| This compound | - | > 10,000 | Inactive |
Data compiled from Allen et al., 2011.
Table 2: In Vivo Behavioral Pharmacology
| Assay | Compound | Dose (mg/kg) | Effect |
| Amphetamine-induced Hyperlocomotion | This compound | 1 - 10 | Dose-dependent inhibition |
| PCP-induced Hyperlocomotion | This compound | 1 - 10 | Potent, dose-dependent inhibition |
| Catalepsy Induction | This compound | Up to 30 | No catalepsy observed |
Data compiled from Allen et al., 2011 and other sources.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
D2-mediated β-Arrestin-2 Translocation (Tango) Assay
This assay quantifies the recruitment of β-arrestin-2 to the D2R upon ligand binding.
Protocol:
-
Cell Culture and Transfection: HTLA cells, which stably express a β-arrestin-2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are transiently transfected with a D2R-Tango construct.[5][6]
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, aripiprazole (as a partial agonist control), and quinpirole (as a full agonist control).
-
Incubation: The plates are incubated to allow for ligand binding, receptor activation, and subsequent β-arrestin-2 recruitment.
-
Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and a luciferase substrate is added.
-
Data Acquisition: The luminescence, which is proportional to the extent of β-arrestin-2 recruitment, is measured using a plate reader.
D2-mediated Gαi-coupled cAMP Production Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) through the Gαi pathway.
Protocol:
-
Cell Culture: HEK293T cells expressing the human D2R and a GloSensor-22F cAMP biosensor are used.[4]
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with this compound or control compounds.
-
Stimulation: Isoproterenol is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Data Acquisition: The luminescence from the GloSensor is measured over time. A decrease in luminescence indicates inhibition of cAMP production.
G Protein-mediated ERK Phosphorylation Assay
This assay determines the extent of ERK phosphorylation, a downstream event in the G protein signaling cascade.
Protocol:
-
Cell Culture and Treatment: HEK293T cells expressing the D2R are treated with this compound or control compounds for a short duration (e.g., 5 minutes) to measure the rapid phase of G protein-mediated ERK phosphorylation.[4]
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Data Analysis: The ratio of pERK to total ERK is quantified to determine the level of ERK activation.
In Vivo Inhibition of Psychostimulant-Induced Hyperlocomotion
This behavioral assay in mice is a well-established model for predicting the antipsychotic-like activity of a compound.[4]
Protocol:
-
Animal Acclimation: C57BL/6 mice are acclimated to the testing environment.
-
Compound Administration: Mice are pre-treated with this compound or a vehicle control via intraperitoneal (i.p.) injection.
-
Psychostimulant Challenge: After a set pre-treatment time, mice are challenged with a psychostimulant such as d-amphetamine or phencyclidine (PCP) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: The locomotor activity of the mice is recorded over a specified period using automated activity chambers.
-
Data Analysis: The total distance traveled is quantified and compared between the this compound-treated and vehicle-treated groups to determine the extent of inhibition of hyperlocomotion.
Conclusion
This compound is a valuable chemical probe for dissecting the distinct signaling pathways of the Dopamine D2 receptor. Its unique β-arrestin-biased agonism provides a powerful tool for investigating the role of this pathway in both the therapeutic effects and potential side effects of antipsychotic drugs. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers utilizing this compound in their studies of D2R signaling in health and disease.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 6. eubopen.org [eubopen.org]
UNC9975: A Technical Whitepaper on its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC9975 is a novel, investigational compound that has garnered significant interest within the neuroscience and pharmacology communities. It is a functionally selective or "biased" ligand for the dopamine D2 receptor (D2R), demonstrating a preference for signaling through the β-arrestin pathway over the canonical G protein-coupled pathway.[1][2][3] This unique pharmacological profile suggests its potential as a therapeutic agent for neuropsychiatric disorders, such as schizophrenia, with an improved side-effect profile compared to existing antipsychotics.[1][3] This document provides an in-depth technical overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, in vitro and in vivo activities, and the experimental methodologies used for its characterization.
Mechanism of Action: Biased Agonism at the Dopamine D2 Receptor
This compound is an analog of the atypical antipsychotic aripiprazole and was discovered through a diversity-oriented modification of its scaffold.[1][4] Unlike traditional D2R antagonists or partial agonists that modulate G protein signaling, this compound exhibits a distinct mechanism of action known as biased agonism.[5] It acts as an antagonist at the Gαi/o-coupled pathway, which is responsible for the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) production.[2][6] Concurrently, this compound functions as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][2] This selective activation of the β-arrestin pathway is believed to contribute to its antipsychotic efficacy while potentially mitigating the motor side effects associated with conventional D2R blockade.[1][3]
The signaling bias of this compound is dependent on the cellular context, particularly the expression levels of G protein-coupled receptor kinase 2 (GRK2) and β-arrestin-2.[7] Higher levels of GRK2 and β-arrestin-2, as found in the cortex, favor the agonistic actions of this compound on the β-arrestin pathway.[7][8] This region-selective action could allow for the simultaneous targeting of both the hyperdopaminergic state in the striatum and the hypodopaminergic state in the cortex, which are implicated in the positive and negative/cognitive symptoms of schizophrenia, respectively.[7][8]
Signaling Pathway of this compound at the D2 Receptor
Caption: this compound's biased agonism at the D2R.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Functional Activity
| Target | Assay Type | Species | Value | Reference |
| Dopamine D2 Receptor | Radioligand Competition Binding (antagonist) | Human | Ki < 10 nM | [1] |
| Dopamine D3 Receptor | Radioligand Competition Binding (antagonist) | Human | High Affinity | [1] |
| Dopamine D1, D4, D5 Receptors | Radioligand Competition Binding (antagonist) | Human | Low Affinity | [1] |
| Histamine H1 Receptor | Radioligand Competition Binding (antagonist) | Human | Ki < 10 nM | [1] |
| D2R Gαi-mediated cAMP Production | GloSensor cAMP Assay | HEK293T cells | No agonist activity | [1] |
| D2R β-arrestin-2 Recruitment | BRET Assay | HEK293T cells | Partial Agonist | [5] |
| D2R Gαi-mediated p-ERK | Immunofluorescence Assay | - | Inactive (Emax = 13%) | [1] |
Table 2: In Vivo Efficacy in Mouse Models of Antipsychotic Activity
| Model | Effect | Mouse Strain | ED50 | Reference |
| d-amphetamine-induced hyperlocomotion | Inhibition | C57BL/6 (Wild-Type) | - | [1] |
| Phencyclidine (PCP)-induced hyperlocomotion | Inhibition | C57BL/6 (Wild-Type) | 0.26 mg/kg | [1] |
| Phencyclidine (PCP)-induced hyperlocomotion | Inhibition | β-arrestin-2 Knockout | 0.75 mg/kg | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacological profile of this compound.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for various receptors.
-
Cell Preparation: Membranes are prepared from cells heterologously expressing the receptor of interest (e.g., human dopamine D2 receptor).
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used (e.g., [3H]spiperone for D2R).
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Gαi-Mediated cAMP Production Assay (GloSensor™ Assay)
This assay measures the ability of this compound to modulate the Gαi-mediated inhibition of cAMP production.
-
Cell Line: HEK293T cells co-expressing the human dopamine D2 receptor and a GloSensor™-22F cAMP biosensor are used.[1]
-
Principle: The GloSensor™ biosensor is a genetically encoded fusion protein of a cAMP-binding domain and a variant of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that leads to an increase in light output.
-
Procedure:
-
Cells are plated in a white, clear-bottom 96-well plate.
-
The cells are stimulated with isoproterenol to increase basal cAMP levels via Gs activation of adenylyl cyclase.
-
Varying concentrations of this compound are added to the wells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: A decrease in the luminescent signal upon addition of a D2R agonist indicates Gαi-mediated inhibition of adenylyl cyclase. The potency (EC50) and efficacy (Emax) of the compound are determined from the dose-response curve. This compound shows no agonist activity in this assay, indicating it does not activate the Gαi pathway.[1]
Workflow for In Vitro Functional Assays
Caption: Workflow for key in vitro assays.
In Vivo Models of Antipsychotic-like Activity
Animal models are essential for evaluating the potential therapeutic effects of novel compounds.
-
Psychostimulant-Induced Hyperlocomotion: This is a widely used model to screen for antipsychotic activity.
-
Animals: C57BL/6 mice are commonly used.[1]
-
Procedure:
-
Mice are habituated to an open-field arena.
-
A psychostimulant, such as d-amphetamine or phencyclidine (PCP), is administered to induce hyperlocomotor activity.
-
Different doses of this compound are administered prior to the psychostimulant.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.
-
-
Endpoint: A dose-dependent inhibition of psychostimulant-induced hyperlocomotion is indicative of antipsychotic-like efficacy.
-
-
Catalepsy Assessment: This model is used to assess the propensity of a compound to induce extrapyramidal side effects (motor side effects).
-
Procedure: The bar test is commonly used, where the mouse's forepaws are placed on a raised horizontal bar.
-
Endpoint: The time it takes for the mouse to remove its paws from the bar is measured. A prolonged immobility is indicative of catalepsy. This compound does not induce catalepsy in wild-type mice at therapeutic doses.[1]
-
Summary and Future Directions
This compound represents a significant advancement in the development of D2R-targeted therapies. Its unique β-arrestin-biased signaling profile offers the potential for effective antipsychotic action with a reduced risk of motor side effects.[1][3] The in vivo data, particularly the attenuated efficacy in β-arrestin-2 knockout mice, strongly supports the hypothesis that β-arrestin signaling is crucial for its therapeutic effects.[1]
Future research should focus on a more comprehensive evaluation of this compound's effects on the negative and cognitive symptoms of schizophrenia, as its cortical-preferential agonism suggests potential benefits in these domains.[7][8] Furthermore, detailed pharmacokinetic and toxicology studies are necessary to establish its drug-like properties and safety profile for potential clinical development. The exploration of structure-activity relationships around the this compound scaffold could lead to the discovery of even more potent and selective biased D2R ligands.[9]
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of UNC9975: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of UNC9975, a novel and highly selective β-arrestin-biased dopamine D2 receptor (D2R) ligand. This compound has emerged as a critical tool for dissecting the complexities of D2R signaling, offering potential therapeutic advantages over traditional antipsychotics by selectively engaging pathways associated with therapeutic efficacy while avoiding those linked to motor side effects.
Core Mechanism of Action
This compound is a derivative of the atypical antipsychotic aripiprazole, developed through extensive structure-functional selectivity relationship (SFSR) studies.[1] It is characterized as a potent partial agonist for D2R/β-arrestin-2 interactions while simultaneously acting as an antagonist of Gαi/o-mediated signaling pathways.[2][3][4] This biased agonism is a departure from traditional D2R ligands that typically engage both G-protein and β-arrestin pathways. The selective activation of β-arrestin signaling by this compound is believed to contribute to its antipsychotic-like effects without the cataleptic side effects associated with G-protein pathway modulation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro assays characterizing the potency and efficacy of this compound at the dopamine D2 receptor.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Receptor/Assay | Parameter | This compound | Aripiprazole (Comparator) | Quinpirole (Comparator) |
| Dopamine D2 Receptor | Ki (nM) | Not explicitly stated, but potent | - | - |
| D2-mediated β-arrestin-2 Translocation | EC50 (nM) | 5.7[2] | ~1.8[2] | - |
| Emax (%) | 19[2] | 39[2] | - | |
| D2-mediated Gαi-coupled cAMP Inhibition | EC50 (nM) | No activity[2] | 38[2] | 3.2[2] |
| Emax (%) | 0[2] | 51[2] | 100[2] |
Table 2: GPCR Selectivity Profile of this compound
| Receptor | Binding Affinity (Ki) | Functional Activity |
| Histamine H1 Receptor | < 10 nM[2] | Less potent antagonist[2] |
Note: this compound generally displays a GPCR selectivity profile similar to aripiprazole.[2]
Signaling Pathway of this compound at the D2 Receptor
The following diagram illustrates the biased signaling mechanism of this compound at the dopamine D2 receptor, highlighting its selective activation of the β-arrestin pathway over the canonical G-protein pathway.
Caption: this compound selectively activates the β-arrestin pathway at the D2 receptor.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
D2-Mediated Gαi-Regulated cAMP Production Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of Gαi-coupled receptors.
Experimental Workflow:
Caption: Workflow for the D2-mediated cAMP production assay.
Methodology:
-
Cell Culture: HEK293T cells are transiently co-transfected with the human dopamine D2 receptor and the GloSensor-22F cAMP biosensor.
-
Assay Preparation: Transfected cells are seeded into 384-well plates and incubated.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound, aripiprazole (partial agonist control), or quinpirole (full agonist control).
-
Stimulation: Isoproterenol is added to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Detection: Luminescence is measured using a plate reader. A decrease in luminescence corresponds to a decrease in cAMP levels, indicating Gαi activation.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 and Emax values for each compound. This compound shows no significant inhibition of isoproterenol-stimulated cAMP production.[2]
D2-Mediated β-Arrestin-2 Translocation Assay (DiscoveRx PathHunter)
This assay quantifies the recruitment of β-arrestin-2 to the activated D2 receptor.
Experimental Workflow:
Caption: Workflow for the β-arrestin-2 translocation assay.
Methodology:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) is used, which co-expresses the D2 receptor fused to a fragment of β-galactosidase and β-arrestin-2 fused to the complementing enzyme fragment.
-
Compound Addition: Cells are plated in 384-well plates and treated with a dilution series of this compound or control compounds.
-
Incubation: The cells are incubated for a specified period (e.g., 20 hours) to allow for receptor activation and β-arrestin-2 recruitment.[2]
-
Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured with a plate reader. The signal intensity is directly proportional to the extent of β-arrestin-2 recruitment.
-
Data Analysis: Dose-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of the compounds in promoting D2R/β-arrestin-2 interaction. This compound demonstrates partial agonism in this assay.[2]
The Role of G Protein-Coupled Receptor Kinase 2 (GRK2)
The functional selectivity of this compound can be modulated by the cellular context, particularly the expression levels of G protein-coupled receptor kinase 2 (GRK2).[1][5] Overexpression of GRK2 can enhance the partial agonist activity of this compound in β-arrestin recruitment assays.[1][5] This suggests that the phosphorylation of the D2 receptor by GRKs is a critical step in facilitating the interaction with β-arrestin-2, and the abundance of these kinases can influence the observed signaling bias.
Conclusion
This compound is a pivotal pharmacological tool that exemplifies the principle of biased agonism at the dopamine D2 receptor. Its in vitro profile demonstrates a clear preference for the β-arrestin signaling pathway over the canonical G-protein pathway. This unique mechanism of action, characterized by potent partial agonism for β-arrestin-2 recruitment and antagonism of Gαi-mediated cAMP inhibition, provides a foundation for developing novel therapeutics with improved efficacy and reduced side-effect profiles for neuropsychiatric disorders. The detailed characterization of this compound continues to advance our understanding of D2R pharmacology and the potential of functionally selective ligands in drug discovery.
References
- 1. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
Elucidating the UNC9975-Modulated Signaling Pathway: A Technical Guide to β-Arrestin-Biased Dopamine D2 Receptor Agonism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the signaling pathway modulated by UNC9975, a novel β-arrestin-biased ligand for the dopamine D2 receptor (D2R). This compound represents a significant tool for dissecting the roles of G protein-dependent and β-arrestin-dependent signaling in neuropsychiatric disorders.
Introduction to this compound and Biased Signaling
This compound is a chemical probe discovered through the modification of the aripiprazole scaffold.[1][2] It is a functionally selective or "biased" ligand for the dopamine D2 receptor, a G protein-coupled receptor (GPCR) crucial in the pathophysiology and treatment of conditions like schizophrenia.[3][4]
Unlike traditional D2R ligands that act as agonists or antagonists on the canonical Gαi/o protein-mediated pathway, this compound exhibits a unique signaling profile. It acts as an antagonist at the G protein pathway, thereby not inhibiting adenylyl cyclase and cyclic AMP (cAMP) production.[1][5] Concurrently, it functions as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][2][3] This biased agonism is significant because β-arrestin-mediated signaling is implicated in the therapeutic effects of antipsychotics, potentially divorced from the motor side effects associated with strong G protein pathway modulation.[1][6]
The development of this compound and similar compounds has provided invaluable tools for investigating the distinct downstream consequences of these two major D2R signaling cascades.[7][8]
The Dopamine D2 Receptor Signaling Cascade: A Dual Pathway
The dopamine D2 receptor can initiate signaling through two primary pathways upon activation. The specific pathway engaged can be influenced by the nature of the ligand bound to the receptor.
-
Canonical G Protein-Mediated Pathway: Upon binding of an agonist like dopamine or quinpirole, the D2R undergoes a conformational change that activates the associated inhibitory G protein (Gαi/o). The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is historically the primary focus of D2R-targeted therapies.
-
Non-Canonical β-Arrestin-Mediated Pathway: Following agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (specifically β-arrestin-2) are recruited to the receptor's intracellular domains.[9] This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct wave of G protein-independent signaling.[3] This pathway has been linked to specific behavioral outcomes and therapeutic effects of certain antipsychotic drugs.[1][6]
This compound selectively promotes the β-arrestin-mediated pathway while simultaneously blocking the G protein-mediated pathway.
Quantitative Profile of this compound
The functional selectivity of this compound is quantified by comparing its activity in assays measuring G protein pathway activation versus those measuring β-arrestin recruitment.
| Assay Type | Ligand | pEC50 | Emax (%) | Reference |
| Gαi-Mediated cAMP Inhibition | Quinpirole (Full Agonist) | 8.49 ± 0.07 | 100 ± 3 | [1] |
| Aripiprazole (Partial Agonist) | 7.4 ± 0.1 | 51 ± 5 | [1] | |
| This compound | No Agonist Activity | N/A | [1] | |
| β-Arrestin-2 Recruitment (BRET) | Aripiprazole | 8.10 ± 0.28 | 71 ± 9 | [9] |
| This compound | 8.58 ± 0.10 | 59 ± 8 | [9] |
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: The maximum response achievable by an agonist.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biased agonism. Below are representative protocols for the key assays used to characterize this compound.
This assay measures the ability of a compound to inhibit cAMP production following adenylyl cyclase stimulation.
-
Objective: To quantify the G protein-mediated signaling of D2R ligands.
-
Cell Line: HEK293T cells co-expressing the human dopamine D2 receptor and the GloSensor™-22F cAMP biosensor.
-
Protocol:
-
Cell Plating: Plate HEK293T cells in a white, clear-bottom 384-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
GloSensor™ Reagent: Prepare GloSensor™ cAMP Reagent according to the manufacturer's instructions and incubate cells with the reagent for 2 hours at room temperature.
-
Compound Addition: Add this compound or control compounds (e.g., quinpirole, aripiprazole) at varying concentrations.
-
Stimulation: After a 15-minute incubation with the test compounds, stimulate the cells with 1 µM isoproterenol to increase basal cAMP levels.
-
Luminescence Reading: Immediately measure luminescence over a 20-minute period using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit to a sigmoidal dose-response curve to determine pEC50 and Emax values.
-
Bioluminescence Resonance Energy Transfer (BRET) is used to measure the proximity of β-arrestin-2 to the D2R.
-
Objective: To quantify the recruitment of β-arrestin-2 to the D2R upon ligand binding.
-
Cell Line: HEK293T cells co-transfected with D2R fused to a Renilla luciferase (RLuc) donor and β-arrestin-2 fused to a green fluorescent protein (GFP) acceptor.
-
Protocol:
-
Cell Plating: Plate transfected cells in a white, clear-bottom 96-well plate.
-
Compound Addition: Add this compound or control ligands at various concentrations and incubate for 15 minutes.
-
Substrate Addition: Add the RLuc substrate, coelenterazine h, to each well.
-
BRET Reading: Immediately measure the light emission at two wavelengths simultaneously using a BRET-capable plate reader: one for the RLuc donor (e.g., 485 nm) and one for the GFP acceptor (e.g., 525 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Normalize the data and plot against ligand concentration to derive pEC50 and Emax values.
-
This assay is a preclinical model used to assess the antipsychotic-like potential of a compound.
-
Objective: To determine if this compound can reverse the hyperlocomotor effects of a psychostimulant, a hallmark of antipsychotic activity.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Acclimation: Acclimate mice to the open-field testing chambers for 30 minutes.
-
Compound Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Incubation: Return mice to their home cages for a 30-minute pretreatment period.
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 3 mg/kg, i.p.) to all mice.
-
Locomotor Activity Recording: Immediately place mice back into the open-field chambers and record their locomotor activity (distance traveled, etc.) for 60-90 minutes using an automated tracking system.
-
Data Analysis: Compare the total distance traveled between the vehicle-treated and this compound-treated groups. A significant reduction in amphetamine-induced locomotion by this compound indicates antipsychotic-like efficacy. This effect is attenuated in β-arrestin-2 knockout mice, confirming the mechanism of action.[1]
-
Conclusion and Future Directions
This compound is a powerful chemical probe that has been instrumental in delineating the distinct roles of G protein and β-arrestin signaling downstream of the dopamine D2 receptor. Its ability to antagonize the canonical Gαi pathway while selectively activating β-arrestin-2 has provided compelling evidence that β-arrestin-mediated signaling contributes to antipsychotic efficacy while avoiding motor side effects.[1][6]
Future research should continue to leverage this compound and other biased ligands to:
-
Identify the specific downstream effectors of the D2R/β-arrestin-2 signalosome.
-
Explore the therapeutic potential of β-arrestin-biased D2R agonism in other CNS disorders.
-
Conduct phosphoproteomic and transcriptomic studies to build a comprehensive map of the signaling networks modulated by this compound.[7]
This in-depth understanding is critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of schizophrenia and related neuropsychiatric disorders.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Preclinical Profile of UNC9975: A β-Arrestin-Biased Dopamine D2 Receptor Agonist in Rodent Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
UNC9975 is a novel psychoactive compound that acts as a biased agonist at the dopamine D2 receptor (D2R).[1][2] Specifically, it demonstrates a functional selectivity for the β-arrestin signaling pathway over the canonical G protein-mediated pathway.[1][2] This unique mechanism of action has generated significant interest in its potential as an antipsychotic agent with an improved side-effect profile compared to traditional dopamine receptor antagonists. This technical guide provides a comprehensive overview of the preclinical studies of this compound in rodent models, focusing on its efficacy, pharmacokinetics, and safety profile. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuropsychopharmacology.
Core Concepts: Biased Agonism at the Dopamine D2 Receptor
Traditional antipsychotics primarily function by blocking D2Rs, which can lead to extrapyramidal side effects (EPS) due to the disruption of normal motor function. This compound represents a departure from this paradigm. As a β-arrestin-biased agonist, it preferentially activates the β-arrestin pathway downstream of the D2R, while having a lesser effect on the G protein signaling cascade that is thought to be associated with both the therapeutic effects and motor side effects of classical antipsychotics.[1][2] This biased signaling is hypothesized to retain the therapeutic benefits of D2R modulation while minimizing the risk of EPS.
The signaling pathway of this compound at the dopamine D2 receptor is depicted below:
References
Methodological & Application
Application Notes and Protocols for UNC9975 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC9975 is a novel pharmacological tool characterized as a β-arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2] Unlike endogenous dopamine or other D2R agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively engages the β-arrestin pathway while acting as an antagonist at the Gαi-coupled pathway responsible for cAMP production inhibition.[1][2] This unique "functional selectivity" makes this compound an invaluable probe for dissecting the distinct roles of β-arrestin signaling in cellular processes and for developing therapeutics with potentially improved side-effect profiles. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cell culture-based assays.
Mechanism of Action
This compound is an analog of the atypical antipsychotic aripiprazole and demonstrates a high affinity for the dopamine D2 receptor.[2] Its primary mechanism of action is the induction of a specific conformational change in the D2R that favors the recruitment and activation of β-arrestin-2.[2][3] This selective activation of the β-arrestin pathway occurs with little to no engagement of the Gαi protein, meaning this compound does not inhibit adenylyl cyclase to reduce cAMP levels, a hallmark of canonical D2R agonism.[2] The recruitment of β-arrestin initiates a cascade of downstream signaling events, most notably the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[4] This biased agonism allows for the specific investigation of the physiological and pathological roles of D2R-mediated β-arrestin signaling.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway activated by this compound at the dopamine D2 receptor.
Caption: this compound biased agonism at the D2R.
Quantitative Data
The following table summarizes the in vitro pharmacological data for this compound from studies in HEK293T cells expressing the human dopamine D2 receptor.
| Assay Type | Parameter | This compound | Aripiprazole | Quinpirole (Full Agonist) | Reference |
| D2-mediated Gαi-coupled cAMP Production | EC50 | Inactive | 38 nM | 3.2 nM | [2] |
| Emax | 0% | 51% | 100% | [2] | |
| D2-mediated β-arrestin-2 Recruitment (Tango Assay) | EC50 | < 10 nM | < 10 nM | < 10 nM | [2] |
| D2-mediated β-arrestin-2 Recruitment (BRET Assay) | EC50 | 2.2 nM | 1.8 nM | N/A | [2] |
| Emax | 32% | 39% | N/A | [2] |
EC50: Half-maximal effective concentration. Emax: Maximum effect, relative to a full agonist. N/A: Not applicable or not reported in the cited study.
Experimental Protocols
The following are detailed protocols that can be adapted for the study of this compound in a cell culture setting. It is recommended to use a cell line endogenously expressing the dopamine D2 receptor or a recombinant cell line, such as HEK293 cells stably transfected with the human D2R.[5][6][7]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on the viability and metabolic activity of cells.
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells expressing D2R
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with no cells.
Protocol 2: Analysis of ERK Phosphorylation by Western Blot
This protocol details the detection of phosphorylated ERK (p-ERK) as a downstream marker of this compound-induced β-arrestin signaling.
Workflow Diagram
Caption: Workflow for p-ERK Western Blot analysis.
Materials:
-
Cells expressing D2R
-
This compound stock solution
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. For some cell types, serum-starving for 4-16 hours before treatment can reduce basal ERK phosphorylation. Treat cells with this compound (e.g., 100 nM) for various short time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Protocol 3: D2R and β-Arrestin-2 Interaction by Co-Immunoprecipitation
This protocol is for demonstrating the this compound-induced interaction between the dopamine D2 receptor and β-arrestin-2.
Workflow Diagram
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cells co-expressing epitope-tagged D2R (e.g., FLAG-D2R) and β-arrestin-2 (e.g., HA-β-arrestin-2)
-
This compound stock solution
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blot detection)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Culture and Treatment: Grow cells to high confluency in 10 cm dishes. Treat with this compound (e.g., 1 µM) for 5-15 minutes. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the anti-FLAG antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated β-arrestin-2. The input (a small fraction of the initial lysate) should also be run to confirm the expression of both proteins. An increase in the β-arrestin-2 band in the this compound-treated sample compared to the control indicates an induced interaction with D2R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination of GRK2 Is Required for the β-Arrestin-Biased Signaling Pathway of Dopamine D2 Receptors to Activate ERK… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Functional coupling of human D2, D3, and D4 dopamine receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC9975 Application Notes and Protocols for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of UNC9975 in behavioral research, particularly in the context of its antipsychotic-like properties. This compound is a novel β-arrestin-biased ligand for the dopamine D2 receptor (D2R), offering a unique pharmacological profile for investigating the roles of specific signaling pathways in behavior.[1][2]
Mechanism of Action
This compound acts as a functionally selective ligand at the dopamine D2 receptor.[3] It is an antagonist of the canonical Gαi/o-mediated signaling pathway, which is responsible for the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) production.[1][4][5][6] Concurrently, this compound is a partial agonist for the β-arrestin-2 signaling pathway.[1][4][6][7] This biased agonism allows for the specific investigation of the consequences of β-arrestin-2 recruitment downstream of D2R activation, independent of G-protein signaling.[1] This unique mechanism is thought to contribute to its antipsychotic-like effects while potentially avoiding some of the motor side effects associated with typical antipsychotics.[1][7]
Signaling Pathway Diagram
Caption: this compound signaling at the Dopamine D2 Receptor.
In Vivo Applications and Dosage
This compound has been effectively used in preclinical mouse models to assess antipsychotic-like activity. It has demonstrated efficacy in reducing hyperlocomotion induced by psychostimulants like d-amphetamine and phencyclidine (PCP).[7][8] A key finding is that the antipsychotic-like effects of this compound are attenuated in β-arrestin-2 knockout mice, highlighting the importance of its mechanism of action.[7][8]
Quantitative Data Summary
| Behavioral Assay | Animal Model | This compound Dosage (i.p.) | Comparator | Effect |
| d-Amphetamine-induced Hyperlocomotion | C57BL/6 Mice | 0.1 - 1.0 mg/kg | Aripiprazole (0.36 mg/kg ED₅₀) | Dose-dependent inhibition of hyperlocomotion (ED₅₀ = 0.38 mg/kg)[7] |
| Phencyclidine (PCP)-induced Hyperlocomotion | Wild-type Mice | 0.1 - 1.0 mg/kg | - | Potent, dose-dependent inhibition of hyperlocomotion (ED₅₀ = 0.26 mg/kg)[8] |
| Phencyclidine (PCP)-induced Hyperlocomotion | β-arrestin-2 Knockout Mice | 0.1 - 1.0 mg/kg | - | Significantly attenuated inhibition of hyperlocomotion (ED₅₀ = 0.75 mg/kg)[8] |
| Catalepsy | Wild-type Mice | 5.0 mg/kg | Haloperidol (2.0 mg/kg) | Did not induce significant catalepsy[7] |
| Catalepsy | β-arrestin-2 Knockout Mice | Not specified | - | Transformed into a drug with a high propensity to induce catalepsy[7] |
Experimental Protocols
d-Amphetamine-Induced Hyperlocomotion
This protocol is designed to assess the potential antipsychotic activity of this compound by measuring its ability to inhibit locomotor activity stimulated by d-amphetamine.
Materials:
-
This compound
-
d-Amphetamine
-
Vehicle (e.g., saline, or as appropriate for this compound solubility)
-
C57BL/6 mice
-
Open field activity chambers
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Return mice to their home cages for 30 minutes.
-
Administer d-amphetamine (3 mg/kg, i.p.) to all mice.
-
Immediately place the mice into the open field activity chambers and record locomotor activity for a specified duration (e.g., 90 minutes).
-
Analyze the data by binning locomotor activity into time intervals (e.g., 5-minute bins) and calculating the total distance traveled.
Phencyclidine (PCP)-Induced Hyperlocomotion
This protocol assesses the efficacy of this compound in a model of psychosis based on glutamatergic dysfunction.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle
-
Wild-type and β-arrestin-2 knockout mice
-
Open field activity chambers
Procedure:
-
Follow the same habituation procedure as in the d-amphetamine protocol.
-
Administer this compound or vehicle (i.p.) at various doses.
-
After 30 minutes, administer PCP (e.g., 5 mg/kg, i.p.).
-
Immediately place mice in the activity chambers and record locomotor activity.
-
Analyze locomotor activity as described previously. This model is particularly useful for comparing the effects of this compound in wild-type versus β-arrestin-2 knockout mice to confirm the role of the β-arrestin pathway.[8]
Catalepsy Assessment
This protocol is used to evaluate the potential for extrapyramidal side effects (motor deficits) of this compound.
Materials:
-
This compound
-
Haloperidol (as a positive control)
-
Vehicle
-
Wild-type and β-arrestin-2 knockout mice
-
Catalepsy bar (a horizontal bar raised approximately 5 cm from the surface)
Procedure:
-
Administer this compound (e.g., 5.0 mg/kg, i.p.), haloperidol (e.g., 2.0 mg/kg, i.p.), or vehicle.
-
At specified time points after injection (e.g., 30 and 60 minutes), test for catalepsy.
-
Gently place the mouse's forepaws on the elevated bar.
-
Measure the latency for the mouse to remove its paws from the bar. A common criterion for catalepsy is remaining immobile for a predetermined period (e.g., >20 seconds).
Experimental Workflow Diagram
Caption: General workflow for behavioral studies with this compound.
Conclusion
This compound is a valuable research tool for dissecting the in vivo roles of D2R-β-arrestin-2 signaling in neuropsychiatric and movement disorders. Its demonstrated antipsychotic-like efficacy in rodent models, coupled with a reduced propensity for motor side effects at therapeutic doses in wild-type animals, makes it a compelling compound for further investigation. The provided protocols offer a foundation for researchers to explore the behavioral effects of this compound.
References
- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC9975 in cAMP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UNC9975, a β-arrestin-biased dopamine D2 receptor (D2R) ligand, in cyclic AMP (cAMP) inhibition assays. This compound serves as a critical tool for dissecting the functional selectivity of D2R signaling, making it invaluable for antipsychotic research and drug development.
This compound is characterized by its unique signaling profile: it acts as an antagonist at the Gαi/o-mediated pathway, which is responsible for the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels. Concurrently, it functions as a partial agonist for the recruitment of β-arrestin-2 to the D2R, a key component of non-canonical G protein-independent signaling pathways.[1][2][3] This biased agonism allows researchers to investigate the distinct physiological roles of these two pathways.
The following sections detail the signaling pathways involved, experimental protocols for cAMP inhibition assays, and comparative data for this compound and other common D2R ligands.
D2R Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o. Activation of this canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP production.[2] However, D2R activation can also trigger a non-canonical signaling pathway by recruiting β-arrestins.[2][4] this compound is a valuable probe for distinguishing between these two pathways as it selectively antagonizes the Gαi/o pathway while promoting β-arrestin-2 recruitment.[2][5]
Caption: D2R Signaling Pathways.
Quantitative Data Summary
The following table summarizes the in vitro functional activity of this compound in comparison to other D2R ligands in both cAMP inhibition and β-arrestin-2 recruitment assays. This data highlights the β-arrestin-biased profile of this compound.
| Compound | D2R Gαi/o-mediated cAMP Inhibition Assay | D2R β-Arrestin-2 Recruitment Assay |
| EC₅₀ (nM) | Eₘₐₓ (%) | |
| Quinpirole (Full Agonist) | 3.2 | 100 |
| Aripiprazole (Partial Agonist) | 38 | 51 |
| This compound (Biased Ligand) | No Activity | 0 |
| Haloperidol (Antagonist) | No Agonist Activity | 0 |
Data compiled from Allen et al., 2011.[5]
Experimental Protocol: D2R-Mediated cAMP Inhibition Assay
This protocol describes a method to assess the functional activity of this compound on the D2R-mediated Gαi/o signaling pathway by measuring the inhibition of adenylyl cyclase activity.
I. Principle
This assay measures the ability of D2R ligands to inhibit the production of cAMP. Cells expressing the D2R are first stimulated with a compound like isoproterenol or forskolin to increase basal cAMP levels. The test compound (this compound) is then added, and its ability to inhibit this stimulated cAMP production via the Gαi/o pathway is quantified. A luminescent or fluorescent cAMP biosensor is typically used for detection.
II. Materials
-
Cell Line: HEK293T cells stably or transiently expressing the human dopamine D2 receptor (long isoform).
-
cAMP Biosensor: GloSensor™-22F cAMP Plasmid (Promega) or similar.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Stimulating Agent: Isoproterenol or Forskolin.
-
Test Compounds: this compound, Quinpirole (positive control), Aripiprazole (partial agonist control), Haloperidol (antagonist control).
-
Detection Reagent: As per the manufacturer's instructions for the chosen cAMP biosensor.
-
Microplates: 96- or 384-well white, clear-bottom tissue culture plates.
III. Workflow
Caption: cAMP Inhibition Assay Workflow.
IV. Detailed Procedure
-
Cell Seeding:
-
One day prior to the assay, seed the D2R-expressing HEK293T cells into 96- or 384-well plates at a density of 15,000–20,000 cells per well.[6]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds (Quinpirole, Aripiprazole, Haloperidol) in assay buffer. It is recommended to prepare a 10X stock solution.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the wells and replace it with assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Stimulation of cAMP Production:
-
Add a pre-determined concentration of isoproterenol (e.g., 1 µM) or forskolin to all wells (except for the negative control wells) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., GloSensor™ Assay). This typically involves adding a detection reagent and measuring luminescence or fluorescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
For this compound, you would expect to see no inhibition of the isoproterenol-stimulated cAMP production, confirming its antagonist activity at the Gαi/o pathway.[5]
-
Conclusion
This compound is a powerful pharmacological tool for investigating the nuanced signaling of the dopamine D2 receptor. Its ability to antagonize the canonical Gαi/o-cAMP pathway while simultaneously activating the β-arrestin pathway allows for the targeted exploration of the functional consequences of each signaling branch.[3][7] The protocols and data presented here provide a framework for incorporating this compound into research programs aimed at understanding D2R biology and developing novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of UNC9975 in the Novel Object Recognition Test: A Detailed Protocol for Assessing Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The novel object recognition (NOR) test is a widely utilized behavioral assay to evaluate learning and memory in rodents. This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. A preference for the novel object is indicative of intact recognition memory. UNC9975 is a novel β-arrestin-biased dopamine D2 receptor (D2R) ligand that has shown promise in preclinical models of psychosis.[1][2][3] Unlike typical antipsychotics that primarily target G-protein signaling, this compound preferentially activates β-arrestin signaling pathways.[3][4] This unique mechanism of action suggests potential therapeutic benefits for the cognitive deficits associated with neuropsychiatric disorders, with a reduced risk of motor side effects.[2][3]
This application note provides a detailed protocol for utilizing this compound in the NOR test to assess its potential cognitive-enhancing effects.
Signaling Pathway of this compound
This compound acts as a functionally selective ligand at the dopamine D2 receptor. It antagonizes the canonical Gαi-mediated signaling pathway, which is responsible for the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) production.[2][4] Simultaneously, it acts as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][2][3] This biased agonism initiates a distinct signaling cascade that is implicated in the therapeutic effects of some antipsychotic agents and may contribute to improved cognitive function.
Experimental Protocol: Novel Object Recognition Test
This protocol is adapted from established NOR procedures.[5][6][7][8][9]
1. Materials and Apparatus
-
Test Arena: A square open-field box (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning.
-
Objects: Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the mice cannot displace them.
-
Animal Subjects: Adult male mice (e.g., C57BL/6).
-
This compound: Dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Vehicle Control: The same solution used to dissolve this compound, without the compound.
-
Video Recording and Analysis Software: To record and score the animal's behavior.
2. Experimental Design
| Group | Treatment | Dosage (i.p.) | Pre-treatment Time (before T1) |
| 1. Control | Vehicle | - | 30 minutes |
| 2. This compound Low Dose | This compound | e.g., 0.1 mg/kg | 30 minutes |
| 3. This compound Mid Dose | This compound | e.g., 0.3 mg/kg | 30 minutes |
| 4. This compound High Dose | This compound | e.g., 1.0 mg/kg | 30 minutes |
Note: Dosages are examples and should be optimized in pilot studies.
3. Procedure
The NOR test is typically conducted over three consecutive days.[5]
Day 1: Habituation
-
Administer the assigned treatment (vehicle or this compound) to each mouse via intraperitoneal (i.p.) injection.
-
Thirty minutes post-injection, place each mouse individually into the empty test arena.
-
Allow the mouse to freely explore the arena for 5-10 minutes.[5][6]
-
Return the mouse to its home cage.
-
Clean the arena thoroughly between each mouse with 70% ethanol to eliminate olfactory cues.
Day 2: Training (Familiarization) Phase (T1)
-
Administer the assigned treatment to each mouse.
-
Thirty minutes post-injection, place two identical objects in the test arena.
-
Place the mouse in the arena, facing the wall away from the objects.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).[6]
-
Record the total time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object at a distance of ≤ 2 cm.
-
Return the mouse to its home cage.
Day 3: Testing Phase (T2)
-
This phase is conducted after a specific retention interval (e.g., 24 hours) following the training phase.
-
Administer the assigned treatment to each mouse.
-
Thirty minutes post-injection, replace one of the familiar objects from the training phase with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the mouse back into the arena.
-
Allow the mouse to explore for a set period (e.g., 5 minutes).[6]
-
Record the total time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
4. Data Analysis
The primary measure of recognition memory is the Discrimination Index (DI) , calculated as:
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
A DI significantly greater than zero indicates a preference for the novel object and intact recognition memory.
Statistical Analysis:
-
Use a one-way ANOVA to compare the DI between the different treatment groups.
-
Follow up with post-hoc tests (e.g., Dunnett's or Tukey's) to identify significant differences between the this compound-treated groups and the vehicle control group.
-
A Student's t-test can be used within each group to determine if the DI is significantly different from zero.
Expected Outcomes and Interpretation
| Group | Expected Discrimination Index (DI) | Interpretation |
| 1. Control | > 0 | Intact recognition memory. |
| 2. This compound Low Dose | > Control DI | Potential for cognitive enhancement at a low dose. |
| 3. This compound Mid Dose | >> Control DI | Significant cognitive enhancement. |
| 4. This compound High Dose | Variable | Possible ceiling effect or dose-dependent side effects impacting performance. |
| Cognitive Deficit Model | ||
| Vehicle | ≈ 0 | Impaired recognition memory in the disease model. |
| This compound | > 0 | Reversal of cognitive deficits by this compound. |
Note: This table presents hypothetical outcomes. Actual results may vary.
Conclusion
This protocol provides a framework for evaluating the cognitive-enhancing properties of this compound using the novel object recognition test. By virtue of its unique β-arrestin-biased signaling at the D2 receptor, this compound presents a promising therapeutic avenue for addressing cognitive impairments in various neurological and psychiatric disorders. Rigorous adherence to this protocol will enable researchers to generate reliable data to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Catalepsy with UNC9975
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of UNC9975 to assess catalepsy, a behavioral state of motor immobility, in preclinical models. This compound is a novel research compound that acts as a β-arrestin-biased dopamine D2 receptor (D2R) ligand.[1][2][3] It uniquely functions as an antagonist of Gi-regulated cAMP production while simultaneously acting as a partial agonist for the interaction between the D2R and β-arrestin-2.[1][2] This biased agonism is thought to be key to its distinct pharmacological profile.
This compound has shown antipsychotic-like activity in animal models without inducing the motor side effects, such as catalepsy, that are characteristic of typical antipsychotic drugs like haloperidol in wild-type animals.[1] However, in knockout mice lacking β-arrestin-2, this compound does induce significant catalepsy.[1] This makes this compound a valuable tool for investigating the specific signaling pathways that contribute to the therapeutic effects and side effects of antipsychotic medications.
Data Presentation
The following table summarizes the quantitative data on the cataleptic effects of this compound in comparison to the typical antipsychotic haloperidol in both wild-type (WT) and β-arrestin-2 knockout (β-ARR2 KO) mice. The data is based on the latency to move in the inclined screen test, a measure of catalepsy.
| Compound | Dose (mg/kg) | Genotype | Time Post-Injection (min) | Latency to Move (seconds) |
| Vehicle | - | WT | 30 | ~5 |
| Vehicle | - | β-ARR2 KO | 30 | ~5 |
| This compound | 5.0 | WT | 30 | ~5 |
| This compound | 5.0 | WT | 60 | ~5 |
| This compound | 5.0 | β-ARR2 KO | 30 | ~10 |
| This compound | 5.0 | β-ARR2 KO | 60 | ~25 (Significant Catalepsy) |
| Haloperidol | 2.0 | WT | 30 | ~20 (Significant Catalepsy) |
| Haloperidol | 2.0 | WT | 60 | ~30 (Significant Catalepsy) |
| Haloperidol | 2.0 | β-ARR2 KO | 30 | ~25 (Significant Catalepsy) |
| Haloperidol | 2.0 | β-ARR2 KO | 60 | ~35 (Significant Catalepsy) |
Data adapted from Allen et al. (2011). The values are approximate and intended for comparative purposes.[1]
Experimental Protocols
This protocol outlines the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 10% DMSO in saline)
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Dose Calculation: Determine the required dose of this compound. A commonly used dose for inducing catalepsy in β-arrestin-2 knockout mice is 5.0 mg/kg.[1]
-
Preparation of Dosing Solution:
-
Weigh the appropriate amount of this compound based on the calculated dose and the number of animals to be treated.
-
Dissolve this compound in the chosen vehicle. It is recommended to start with a small amount of a solubilizing agent like DMSO and then dilute with sterile saline.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a sonicator to aid dissolution.
-
Prepare a fresh solution on the day of the experiment.
-
-
Animal Handling and Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Administer a corresponding volume of the vehicle to the control group.
-
Record the time of injection for each animal.
-
The bar test is a standard method for quantifying catalepsy in rodents.[4][5][6] This protocol is adapted for use with this compound.
Materials:
-
Catalepsy bar apparatus: A horizontal bar (for mice, approximately 0.7 cm in diameter) fixed at a height that allows the mouse's forepaws to rest on the bar while its hind paws remain on the surface (adjustable, typically 3-8 cm).[4]
-
Test arena or individual testing cages.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment begins.
-
Baseline Measurement: Before drug administration, it is advisable to take a baseline measurement to ensure that the animals do not exhibit cataleptic behavior at baseline.
-
Drug Administration: Administer this compound or vehicle as described in the protocol above.
-
Testing for Catalepsy:
-
At predetermined time points after injection (e.g., 30 and 60 minutes), place the animal in the testing arena.[1]
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start the timer as soon as the forepaws are in position.
-
Measure the descent latency, which is the time it takes for the animal to remove both of its forepaws from the bar.[8]
-
A maximum trial duration (cutoff time) should be set (e.g., 180 seconds) to avoid causing undue stress to the animals. If the animal remains on the bar for the entire cutoff time, record the maximum time.
-
-
Data Collection and Analysis:
-
Record the latency to descend for each animal at each time point.
-
Data can be analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound across different genotypes and time points.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the Dopamine D2 Receptor.
Caption: Experimental workflow for assessing catalepsy induced by this compound.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med-associates.com [med-associates.com]
- 8. Catalepsy test in rats [protocols.io]
Application Notes and Protocols for UNC9975 in Dopamine Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a novel and highly selective research compound that acts as a biased agonist at the dopamine D2 receptor (D2R).[1][2] Specifically, it functions as an antagonist of G-protein (Gi/o)-mediated signaling pathways, while simultaneously acting as a partial agonist for β-arrestin-2 recruitment to the D2R.[2][3][4] This unique pharmacological profile, termed functional selectivity or biased agonism, makes this compound an invaluable tool for dissecting the distinct roles of G-protein-dependent and β-arrestin-dependent signaling in dopamine neurotransmission. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying dopamine signaling in neurons.
Mechanism of Action
This compound exhibits a biased signaling profile at the dopamine D2 receptor. Unlike conventional D2R agonists that activate both G-protein and β-arrestin pathways, or antagonists that block both, this compound selectively engages the β-arrestin pathway.[3][5] It antagonizes the canonical Gi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[2][3] Concurrently, it promotes the recruitment of β-arrestin-2 to the D2R, initiating a distinct set of downstream signaling cascades. This biased agonism allows researchers to isolate and study the physiological and behavioral consequences of β-arrestin-mediated D2R signaling, which is implicated in the therapeutic effects of some antipsychotic drugs without the motor side effects associated with G-protein pathway modulation.[2][3][4]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Ligand | EC50 / IC50 (nM) | Emax (%) | Cell Line | Reference |
| D2R/β-arrestin-2 Translocation (Tango Assay) | This compound | < 10 | Partial Agonist | HEK293 | [3] |
| D2R Gi-mediated cAMP Production (GloSensor) | This compound | No Agonist Activity | N/A | HEK293T | [3] |
| D2R/β-arrestin-2 Translocation (Tango Assay) | Aripiprazole | < 10 | Partial Agonist | HEK293 | [3] |
| D2R Gi-mediated cAMP Production (GloSensor) | Aripiprazole | 38 | 51 | HEK293T | [3] |
| D2R/β-arrestin-2 Translocation (Tango Assay) | Quinpirole | < 10 | Full Agonist | HEK293 | [3] |
| D2R Gi-mediated cAMP Production (GloSensor) | Quinpirole | 3.2 | 100 | HEK293T | [3] |
In Vivo Effects of this compound in Mice
| Behavioral Model | Compound | Dose (mg/kg) | Effect | Mouse Strain | Reference |
| d-Amphetamine-Induced Hyperlocomotion | This compound | 1 - 10 | Inhibition of hyperlocomotion | C57BL/6 | [3] |
| Catalepsy (Bar Test) | This compound | 5.0 | No significant catalepsy in wild-type mice | C57BL/6 | [3] |
| Catalepsy (Bar Test) | This compound | 5.0 | Induced catalepsy in β-arrestin-2 knockout mice | C57BL/6 | [3] |
| Catalepsy (Bar Test) | Haloperidol | 2.0 | Significant catalepsy | C57BL/6 | [3] |
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathways and the mechanism of this compound.
Caption: A typical experimental workflow for an in vitro β-arrestin recruitment assay.
Caption: The relationship between this compound's biased agonism and its behavioral effects.
Experimental Protocols
In Vitro β-Arrestin-2 Recruitment Assay (Tango Assay)
Objective: To quantify the ability of this compound to promote the recruitment of β-arrestin-2 to the dopamine D2 receptor.
Materials:
-
HEK293 cells
-
D2R Tango plasmid (or similar β-arrestin recruitment reporter system)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound, positive control (e.g., quinpirole), and vehicle (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Co-transfect the cells with the D2R Tango plasmid and a normalization control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24-48 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in fresh culture medium.
-
Plate the cells in white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well.
-
Incubate the plates for at least 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the positive control (quinpirole) in assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the culture medium from the wells and replace it with the compound dilutions. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 6-8 hours.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the control wells.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
In Vitro G-Protein Signaling Assay (cAMP GloSensor™ Assay)
Objective: To assess the effect of this compound on Gi/o-mediated inhibition of cAMP production.
Materials:
-
HEK293T cells
-
Dopamine D2 receptor expression plasmid
-
pGloSensor™-22F cAMP Plasmid (Promega)
-
Cell culture medium
-
Transfection reagent
-
White 96-well plates
-
This compound, D2R agonist (e.g., quinpirole), forskolin (or other adenylyl cyclase activator), and vehicle
-
GloSensor™ cAMP Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells and co-transfect them with the D2R expression plasmid and the pGloSensor™-22F cAMP plasmid.
-
-
Cell Plating:
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
-
Assay Preparation:
-
Remove the culture medium and replace it with CO2-independent medium containing 10% FBS and the GloSensor™ cAMP Reagent.
-
Equilibrate the plate at room temperature for 2 hours in the dark.
-
-
Compound Addition and Signal Measurement:
-
Measure the baseline luminescence.
-
Add this compound or a control compound to the wells.
-
After a 10-15 minute incubation, add forskolin to all wells to stimulate cAMP production.
-
Immediately begin measuring luminescence kinetically for 20-30 minutes or take an endpoint reading after 15-20 minutes.
-
-
Data Analysis:
-
Calculate the change in luminescence relative to the baseline.
-
For antagonist activity, determine the ability of this compound to block the inhibition of the forskolin-stimulated cAMP signal by a D2R agonist.
-
For agonist activity, determine if this compound inhibits the forskolin-stimulated signal.
-
In Vivo d-Amphetamine-Induced Hyperlocomotion
Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to inhibit d-amphetamine-induced hyperlocomotion in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Open-field activity chambers equipped with infrared beams
-
This compound, d-amphetamine, and vehicle (e.g., saline or a suitable solvent for this compound)
-
Animal scales
-
Syringes and needles for intraperitoneal (i.p.) injections
Protocol:
-
Habituation:
-
Habituate the mice to the experimental room for at least 1 hour before testing.
-
Place each mouse individually into an open-field chamber and allow them to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Prepare solutions of this compound (or vehicle) and d-amphetamine.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the d-amphetamine injection.
-
After the pretreatment period, administer d-amphetamine (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle.
-
-
Locomotor Activity Recording:
-
Immediately after the d-amphetamine injection, return the mice to the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the recording period.
-
Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in d-amphetamine-induced hyperlocomotion by this compound indicates potential antipsychotic-like activity.
-
In Vivo Catalepsy Assessment (Bar Test)
Objective: To assess the potential for this compound to induce extrapyramidal side effects (motor stiffness) by measuring catalepsy.
Materials:
-
Male C57BL/6 mice
-
A horizontal bar (approximately 0.5 cm in diameter) fixed at a height of 4-5 cm above a flat surface.
-
This compound, a positive control (e.g., haloperidol), and vehicle
-
Stopwatch
Protocol:
-
Drug Administration:
-
Administer this compound (e.g., 5.0 mg/kg, i.p.), haloperidol (e.g., 2.0 mg/kg, i.p.), or vehicle to the mice.
-
-
Catalepsy Testing:
-
At specific time points after drug injection (e.g., 30, 60, and 90 minutes), assess for catalepsy.
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the mouse removes both forepaws from the bar and returns to a normal posture on the surface.
-
A maximum cut-off time (e.g., 180 seconds) is typically used. If the mouse remains on the bar for the entire duration, it is assigned the maximum score.
-
-
Data Analysis:
-
Record the latency to descend from the bar for each mouse at each time point.
-
Compare the catalepsy scores between the different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).
-
A significant increase in the time spent on the bar compared to the vehicle group indicates the induction of catalepsy.
-
References
- 1. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Catalepsy test (Bar test) [protocols.io]
- 4. Catalepsy Bar Test - Globustechnomech [globustechnomech.com]
- 5. med-associates.com [med-associates.com]
Troubleshooting & Optimization
UNC9975 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of UNC9975.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO)[1][2]. For laboratory use, it is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted for various experimental applications.
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be stored under the following conditions:
To ensure the stability and activity of the compound, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous solutions like water or PBS?
A4: this compound, similar to its analog aripiprazole, is expected to have poor aqueous solubility. Direct dissolution in water or phosphate-buffered saline (PBS) is not recommended as it will likely result in precipitation. A stock solution in DMSO should be prepared first.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous media (e.g., cell culture medium, PBS).
Cause: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of solution due to the drastic change in solvent polarity.
Solutions:
-
Stepwise Dilution: Avoid direct, high-volume dilutions. Instead, perform serial dilutions of the DMSO stock in your aqueous medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, first prepare an intermediate dilution in the aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Vortexing/Mixing: When adding the this compound solution to the aqueous medium, ensure gentle but thorough mixing to facilitate dispersion.
-
Temperature: Ensure that the aqueous medium is at the appropriate temperature (e.g., 37°C for cell culture) before adding the compound.
Issue 2: Inconsistent results in in vitro assays.
Cause: Inconsistent results can arise from the precipitation of this compound in the assay plate, leading to variations in the effective concentration of the compound.
Solutions:
-
Visual Inspection: Before starting your assay, visually inspect the diluted this compound solution for any signs of precipitation. If cloudiness or particles are observed, the solution should be remade.
-
Pre-warming: Pre-warm all solutions to the experimental temperature to prevent temperature-shock-induced precipitation.
-
Use of Pluronic F-68: For some cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to maintain the solubility of hydrophobic compounds.
Issue 3: Difficulty in preparing a formulation for in vivo studies.
Cause: The poor aqueous solubility of this compound makes it challenging to prepare a formulation suitable for in vivo administration, especially for intravenous injection.
Solutions:
-
Co-solvent Systems: For oral or intraperitoneal administration, a co-solvent system can be employed. A common formulation involves dissolving this compound in a small amount of DMSO and then further diluting it in a vehicle such as a mixture of PEG400, Tween 80, and saline.
-
Suspensions: For some routes of administration, a micronized suspension of this compound in a vehicle containing a suspending agent like carboxymethylcellulose (CMC) can be used.
-
Vehicle Selection: The choice of vehicle will depend on the route of administration and the specific experimental requirements. It is crucial to perform a vehicle toxicity study in parallel with your main experiment.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source(s) |
| Recommended Solvent | DMSO | [1][2] |
| Aqueous Solubility | Poor (inferred from analog data) | N/A |
| Short-Term Storage (Stock) | 0 - 4°C (days to weeks) | [1][2] |
| Long-Term Storage (Stock) | -20°C (months) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays (e.g., β-arrestin Recruitment Assay)
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound = 463.40 g/mol ).
-
Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the assay medium. This can be done in two steps: first, a 1:100 dilution, followed by a 1:10 dilution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without this compound.
-
Protocol 2: Formulation of this compound for In Vivo Administration (Intraperitoneal Injection in Mice)
-
Prepare the Vehicle:
-
A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 5-10% DMSO, 40% PEG400, 5% Tween 80, and the remainder saline. The exact composition may need to be optimized.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound for the desired dosing concentration.
-
Dissolve the this compound powder in the DMSO component of the vehicle first.
-
Once fully dissolved, add the PEG400 and Tween 80, and mix thoroughly.
-
Finally, add the saline to the mixture dropwise while continuously vortexing to prevent precipitation.
-
-
Administration:
-
The final formulation should be clear and free of any visible precipitate.
-
Administer the formulation to the animals at the desired dose volume (e.g., 10 mL/kg).
-
Always include a vehicle control group in your study.
-
Visualizations
References
UNC9975 In Vivo Efficacy: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo efficacy studies involving UNC9975. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antipsychotic-like effects of this compound in our mouse model of psychosis. What are the potential reasons for this lack of efficacy?
A1: Several factors could contribute to a lack of in vivo efficacy with this compound. A systematic troubleshooting approach is recommended:
-
Incorrect Dosing or Administration: Ensure the correct dose is being administered. Preclinical studies have demonstrated that this compound dose-dependently inhibits hyperlocomotion induced by psychostimulants like d-amphetamine and phencyclidine (PCP) in mice.[1][2] Verify that the administration route (e.g., intraperitoneal injection) and vehicle are appropriate and consistent with published protocols.
-
Animal Model Considerations: The antipsychotic-like actions of this compound are dependent on β-arrestin-2.[1][2] If you are using a β-arrestin-2 knockout mouse model, the efficacy of this compound will be significantly attenuated.[1][2] In such models, this compound may even induce catalepsy, a motor side effect not typically observed in wild-type mice at therapeutic doses.[1][2]
-
Compound Stability and Formulation: this compound should be stored under appropriate conditions (dry, dark, and at 0-4°C for short-term or -20°C for long-term storage) to maintain its stability.[1] It is soluble in DMSO.[1] Improper formulation or degradation of the compound can lead to reduced efficacy.
-
Assay Sensitivity and Timing: The timing of this compound administration relative to the psychostimulant challenge is crucial. In published studies, this compound was administered 30 minutes prior to d-amphetamine.[2] Ensure your experimental timeline allows for adequate drug exposure in the brain. The pharmacokinetic profile of this compound, which includes a longer half-life in the brain compared to aripiprazole, should be considered.[2]
Q2: Our in vivo study with this compound is showing unexpected motor side effects, such as catalepsy. Why might this be occurring?
A2: The induction of catalepsy by this compound is uncharacteristic in wild-type animals at doses that produce antipsychotic-like effects.[2] The observation of such side effects strongly suggests an issue with the underlying biological mechanism in your model. The primary reason for this compound-induced catalepsy is the absence or dysfunction of β-arrestin-2.[2][3][4] In β-arrestin-2 knockout mice, this compound is transformed into a compound that resembles a typical antipsychotic, with a high propensity to induce catalepsy.[2][3][4] This highlights the critical role of β-arrestin-2 in mediating the favorable side-effect profile of this compound.[1]
Q3: How does the mechanism of action of this compound differ from other antipsychotics, and how does this impact in vivo studies?
A3: this compound is a β-arrestin-biased dopamine D2 receptor (D2R) ligand.[2][3][4][5] Unlike traditional antipsychotics that antagonize both G-protein and β-arrestin signaling pathways at the D2R, this compound selectively activates β-arrestin-2 signaling while acting as an antagonist of Gi-protein-mediated cAMP production.[1][2][5] This biased agonism is thought to be crucial for its antipsychotic efficacy without the motor side effects associated with D2R G-protein antagonism.[2][3][4]
For in vivo studies, this unique mechanism has several implications:
-
Dependence on β-arrestin-2: As mentioned, the therapeutic effects are linked to β-arrestin-2.
-
Potential for Novel Therapeutic Effects: The selective activation of the β-arrestin pathway may offer therapeutic benefits in areas not addressed by traditional antipsychotics, such as cognitive and negative symptoms of schizophrenia.[6][7]
-
Context-Dependent Signaling: The cellular environment, including the expression levels of G protein-coupled receptor kinases (GRKs), can influence the signaling bias of this compound.[8][9] This could lead to variability in responses across different tissues or cell types.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| This compound EC50 (β-arrestin-2 recruitment) | < 10 nM | N/A | D2-mediated β-arrestin-2 translocation Tango assay | [2] |
| This compound EC50 (β-arrestin-2 recruitment) | 6.0 nM | N/A | D2-mediated BRET-based β-arrestin-2 recruitment assay (with GRK2 coexpression) | [2] |
| Aripiprazole EC50 (β-arrestin-2 recruitment) | 145 nM | N/A | D2-mediated BRET-based β-arrestin-2 recruitment assay (with GRK2 coexpression) | [2] |
| This compound Emax (β-arrestin-2 recruitment) | 20 ± 3% | N/A | D2-mediated BRET-based β-arrestin-2 recruitment assay (with GRK2 coexpression) | [2] |
| Aripiprazole Emax (β-arrestin-2 recruitment) | 47 ± 4% | N/A | D2-mediated BRET-based β-arrestin-2 recruitment assay (with GRK2 coexpression) | [2] |
| This compound Antipsychotic-like Activity | Dose-dependent inhibition of d-amphetamine-induced hyperlocomotion | Mouse (C57BL/6) | Locomotor activity | [2] |
Key Experimental Protocols
Protocol: d-Amphetamine-Induced Hyperlocomotion in Mice
This protocol is a standard pharmacological model for assessing potential antipsychotic activity.
-
Animals: Male inbred C57BL/6 mice are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO, then diluted with saline).
-
d-amphetamine is dissolved in saline.
-
-
Procedure:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle to the mice.
-
After 30 minutes, administer d-amphetamine (e.g., 3 mg/kg, i.p.) or vehicle.
-
Immediately place the mice in an open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled) for a specified period (e.g., 90 minutes).
-
-
Data Analysis:
-
Analyze the total distance traveled after d-amphetamine administration.
-
Compare the activity of this compound-treated groups to the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in hyperlocomotion indicates antipsychotic-like activity.
-
Visualizations
Caption: this compound's biased agonism at the D2R.
Caption: Troubleshooting workflow for this compound efficacy.
References
- 1. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Preventing UNC9975 degradation in solution
This technical support center provides guidance on the proper handling, storage, and use of UNC9975 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For optimal stability, this compound solid powder should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1][2] When stored correctly, the shelf life is greater than two years.[2]
Q2: What is the recommended solvent for this compound?
This compound is soluble in DMSO.[1][2]
Q3: How should I store this compound in solution?
Stock solutions of this compound in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2]
Q4: Is this compound stable during shipping?
Yes, this compound is considered stable enough for shipping under ambient temperatures for a few weeks.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | 1. Verify that the solid compound and any stock solutions have been stored according to the recommended conditions (see FAQs).2. Prepare a fresh stock solution from the solid powder.3. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
| Precipitate observed in stock solution | Poor solubility or precipitation from temperature changes. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. Ensure the concentration does not exceed the solubility limit in DMSO.3. Centrifuge the vial before use and carefully aspirate the supernatant. |
| Loss of compound activity over time | Potential degradation in aqueous experimental media. | 1. Prepare fresh dilutions in your aqueous buffer immediately before each experiment.2. Minimize the time the compound spends in aqueous solution, especially at room temperature.3. If possible, conduct a pilot experiment to assess the stability of this compound in your specific experimental buffer over the time course of your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed vials at -20°C for long-term storage.
Visualized Pathways and Workflows
Caption: this compound biased signaling at the D2 receptor.
References
Off-target effects of UNC9975 to consider
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of UNC9975.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a β-arrestin-biased partial agonist for the Dopamine D2 Receptor (D2R).[1][2] This means it preferentially activates the β-arrestin signaling pathway over the canonical G-protein (Gαi) coupled pathway.[3][4] Specifically, it acts as an antagonist of Gαi-regulated cAMP production while simultaneously functioning as a partial agonist for the interaction between the D2R and β-arrestin-2.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target interaction for this compound is its high affinity for the H1-histamine receptor, with a Ki value of less than 10 nM.[5] However, in functional assays, it has been shown to be a less potent antagonist at the H1 receptor.[5] Its overall G-protein coupled receptor (GPCR) selectivity profile is reported to be similar to that of aripiprazole.[5]
Q3: What is "biased agonism" and how does it relate to this compound?
A3: Biased agonism, or functional selectivity, is a phenomenon where a ligand binding to a G-protein coupled receptor (GPCR) preferentially activates one of several downstream signaling pathways. This compound is a classic example of a biased agonist, as it selectively activates the β-arrestin pathway downstream of the D2R while inhibiting the Gαi protein pathway.[3][4] This property makes it a valuable tool for dissecting the distinct roles of these signaling cascades.[3]
Q4: What are the potential implications of this compound's affinity for the H1-histamine receptor in my experiments?
A4: The affinity of this compound for the H1-histamine receptor could lead to confounding effects in your experiments, particularly if your system of interest expresses H1 receptors. Activation or blockade of H1 receptors can influence a variety of cellular processes, including calcium signaling, inflammation, and neurotransmission. Therefore, it is crucial to consider this off-target activity when interpreting your results.
Quantitative Data Summary
The following table summarizes the known binding affinities and functional activities of this compound.
| Target | Assay Type | Value | Reference |
| Dopamine D2 Receptor (D2R) | Binding Affinity (Ki) | < 10 nM | [3] |
| Dopamine D2 Receptor (D2R) | β-arrestin-2 Recruitment (EC50) | 6.0 nM | [5] |
| Dopamine D2 Receptor (D2R) | Gαi-mediated cAMP production | No agonist activity | [2][5] |
| H1-Histamine Receptor | Binding Affinity (Ki) | < 10 nM | [5] |
| H1-Histamine Receptor | Functional Assay | Less potent antagonist | [5] |
Signaling Pathways and Experimental Workflows
Caption: this compound's biased agonism at the D2R.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. bioon.com.cn [bioon.com.cn]
Navigating Unexpected Outcomes with UNC9975: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UNC9975. The information is designed to help interpret unexpected experimental results and optimize experimental design.
Troubleshooting Guides and FAQs
Question: My in vitro and in vivo results with this compound are conflicting. What could be the reason?
Answer: Discrepancies between in vitro and in vivo data are not uncommon. For a biased ligand like this compound, the cellular context is critical.[1] In vitro assays provide a controlled environment to study direct receptor interactions, but they may not fully recapitulate the complex signaling milieu in vivo.[1] To reconcile these differences, consider conducting ex vivo brain slice assays after behavioral experiments to measure β-arrestin-2 recruitment and downstream signaling.[1] Additionally, pharmacokinetic profiling is essential to confirm brain penetrance and target engagement correlate with the observed behavioral effects.[1]
Question: I am observing motor side effects (catalepsy) in my animal model after administering this compound, which is supposed to be atypical. Why is this happening?
Answer: This is a significant and context-dependent finding. While this compound typically does not induce catalepsy in wild-type mice, it has been shown to cause significant catalepsy in β-arrestin-2 knockout mice.[2][3] This suggests that the β-arrestin-2 signaling pathway is protective against motor side effects.[2][3] If you are observing catalepsy, it is crucial to verify the genetic background of your animal model and ensure the β-arrestin-2 gene is functional. This unexpected result highlights the critical role of β-arrestin-2 in mediating the favorable side-effect profile of this compound.
Question: The antipsychotic-like effects of this compound in my hyperlocomotion model are weaker than expected. What could be the cause?
Answer: The antipsychotic-like activity of this compound is dependent on the β-arrestin-2 signaling pathway.[2][3] Studies have demonstrated that the genetic deletion of β-arrestin-2 attenuates the ability of this compound to inhibit psychostimulant-induced hyperlocomotion.[2][4] Therefore, if you observe a diminished effect, it could be related to the expression or function of β-arrestin-2 in your specific model system.
Question: I am not observing any inhibition of cAMP production in my assay. Is my compound inactive?
Answer: Not necessarily. This compound is a biased agonist that selectively activates the β-arrestin pathway while antagonizing the G-protein (Gi) pathway.[1][5] Therefore, in a cAMP accumulation assay, which measures the downstream effect of Gi activation, this compound is expected to act as an antagonist and not inhibit cAMP production on its own.[3][4] Its "activity" in this context is the blockade of cAMP inhibition by a D2R agonist.
Quantitative Data Summary
| Parameter | This compound | Aripiprazole | Quinpirole |
| D2R Binding Affinity (Ki) | < 10 nM[6] | < 10 nM[6] | - |
| D2R β-Arrestin-2 Recruitment (EC50) | - | 1.8 nM[4] | - |
| D2R β-Arrestin-2 Recruitment (Emax) | Similar to Aripiprazole[1] | 39%[4] | - |
| D2R Gi-mediated cAMP Inhibition (EC50) | Inactive[4] | 38 nM[4] | Full Agonist[4] |
| D2R Gi-mediated cAMP Inhibition (Emax) | Inactive[4] | 51%[4] | - |
| 5-HT2A Receptor Activity | Antagonist[6] | - | - |
| H1-Histamine Receptor Affinity (Ki) | < 10 nM[6] | - | - |
Key Experimental Protocols
β-Arrestin-2 Recruitment Assay (Tango Assay)
Objective: To quantify the recruitment of β-arrestin-2 to the Dopamine D2 Receptor (D2R) upon ligand binding.
Methodology:
-
HEK293 cells are co-transfected with a plasmid encoding the D2R fused to a TEV protease cleavage site and a transcription factor, and another plasmid containing a β-arrestin-2-TEV protease fusion protein and a reporter gene (e.g., luciferase) under the control of the transcription factor.
-
Transfected cells are plated in 96-well plates and incubated overnight.
-
Cells are then treated with varying concentrations of this compound or control compounds (e.g., aripiprazole as a partial agonist, quinpirole as a full agonist).
-
Following incubation, the luciferase substrate is added, and luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated cells, and dose-response curves are generated to determine EC50 and Emax values.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on Gαi-mediated inhibition of adenylyl cyclase.
Methodology:
-
HEK293T cells stably expressing the D2R are plated in 96-well plates.
-
Cells are pre-treated with varying concentrations of this compound or control compounds.
-
Adenylyl cyclase is then stimulated with a fixed concentration of isoproterenol or forskolin.
-
After incubation, cells are lysed, and intracellular cAMP levels are measured using a commercially available ELISA or HTRF assay kit.
-
To determine antagonist activity, cells are co-treated with a D2R agonist (e.g., quinpirole) and varying concentrations of this compound.
Catalepsy Assessment in Mice
Objective: To evaluate the potential for this compound to induce extrapyramidal side effects.
Methodology:
-
Wild-type and β-arrestin-2 knockout mice are administered this compound (e.g., 5.0 mg/kg, i.p.), a positive control (e.g., haloperidol, 2.0 mg/kg), or vehicle.[2]
-
At specific time points (e.g., 30 and 60 minutes) post-injection, catalepsy is assessed using the bar test.[2]
-
The mouse's forepaws are placed on a horizontal bar (e.g., 4 cm high).
-
The time until the mouse removes both forepaws from the bar is recorded, with a maximum cutoff time (e.g., 180 seconds).
-
An animal is considered cataleptic if it remains on the bar for an extended period (e.g., >20 seconds).
Visualizations
References
- 1. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
How to minimize UNC9975-induced side effects in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UNC9975 in animal models. The information below addresses common questions and troubleshooting scenarios to help minimize potential side effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to its side effect profile?
A1: this compound is a functionally selective, β-arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2] Unlike traditional antipsychotics that primarily antagonize D2R-mediated G-protein signaling, this compound simultaneously acts as an antagonist of the Gi-regulated cAMP production pathway and a partial agonist for the D2R/β-arrestin-2 interaction.[2][3] This biased signaling is key to its favorable side-effect profile. The engagement of the β-arrestin pathway is believed to contribute significantly to its antipsychotic efficacy while being protective against the motoric side effects, such as catalepsy, commonly seen with other D2R ligands.[2][3]
Q2: What are the expected side effects of this compound in wild-type animal models?
A2: In wild-type C57BL/6 mice, this compound has been shown to have potent antipsychotic-like activity without inducing significant motoric side effects like catalepsy at therapeutic doses.[2][4] Studies have demonstrated that at doses effective for reducing psychostimulant-induced hyperlocomotion, this compound does not cause the cataleptic responses typically produced by conventional antipsychotics like haloperidol.[4]
Q3: Can this compound cause motor deficits under certain conditions?
A3: Yes, the protective effect of this compound against motor side effects is dependent on a functional β-arrestin-2 pathway. In genetically modified mice lacking β-arrestin-2 (β-arrestin-2 knockout mice), this compound's therapeutic antipsychotic-like actions are diminished, and it is transformed into a compound that induces significant catalepsy, similar to typical antipsychotics.[2][3][5] This indicates that any experimental condition that compromises β-arrestin-2 signaling could potentially unmask motor side effects.
Q4: What is a recommended starting dose for this compound in mice for behavioral studies?
A4: Based on published studies, a dose of 5.0 mg/kg (i.p.) has been used in C57BL/6 mice to assess antipsychotic-like activity and was shown not to induce catalepsy in wild-type animals.[4] However, optimal dosage may vary depending on the specific animal model, strain, and the behavioral paradigm being investigated. It is always recommended to perform a dose-response study to determine the most effective dose with the minimal side-effect profile for your specific experimental setup.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Motor Side Effects (e.g., Catalepsy) in Wild-Type Animals | 1. Incorrect Dosing: The administered dose may be too high, potentially engaging off-target receptors or overwhelming the β-arrestin pathway's protective capacity.2. Compound Stability/Formulation: Improper storage or formulation of this compound could alter its pharmacological properties.3. Animal Strain/Sub-strain Differences: Genetic variations in the animal model may affect D2R signaling or β-arrestin function.4. Interaction with Other Treatments: Concurrently administered compounds may interfere with the D2R/β-arrestin pathway. | 1. Conduct a Dose-Response Study: Systematically test a range of doses to identify the therapeutic window.2. Verify Compound Integrity: Ensure this compound is stored as recommended (Dry, dark, and at 0-4°C for short term or -20°C for long term) and properly solubilized (e.g., in DMSO).[5]3. Review Literature for Strain Specifics: Check for publications that have used this compound in your specific animal strain.4. Assess Potential Drug Interactions: Evaluate the known mechanisms of any co-administered substances. |
| Lack of Antipsychotic-Like Efficacy | 1. Insufficient Dose: The dose may be too low to achieve therapeutic brain concentrations.2. Pharmacokinetic Issues: Poor absorption or rapid metabolism in the specific animal model.3. Compromised β-arrestin-2 Pathway: The therapeutic effect of this compound is dependent on β-arrestin-2.[2][3]4. Inappropriate Behavioral Model: The chosen model may not be sensitive to the specific mechanisms of this compound. | 1. Increase Dose Systematically: Titrate the dose upwards while monitoring for both efficacy and side effects.2. Review Pharmacokinetic Data: this compound has shown excellent CNS penetration and a longer half-life in the brain compared to aripiprazole in mice.[4] Consider if your model has known differences in drug metabolism.3. Confirm Model Integrity: If using a knockout model, confirm the genetic deletion. In wild-type models, consider assays to confirm β-arrestin-2 pathway engagement.4. Use Validated Models: Employ well-established models for assessing antipsychotic activity, such as inhibition of d-amphetamine or phencyclidine (PCP)-induced hyperlocomotion.[5] |
Quantitative Data Summary
Table 1: In Vitro Functional Activity of this compound at the D2 Receptor
| Assay | Ligand | Potency (EC₅₀ or Kᵢ, nM) | Efficacy (Eₘₐₓ %) | Reference |
|---|---|---|---|---|
| D₂R Binding Affinity | This compound | < 10 | N/A | [4] |
| D₂R/β-arrestin-2 Tango Assay | This compound | < 10 | Partial Agonist | [3] |
| Gᵢ-mediated cAMP Inhibition | This compound | No Agonist Activity | 0% | [3][4] |
| D₂R/β-arrestin-2 Tango Assay | Aripiprazole (comparator) | ~10 | Partial Agonist | [3] |
| Gᵢ-mediated cAMP Inhibition | Aripiprazole (comparator) | 38 | 51% (Partial Agonist) |[3][4] |
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Behavioral Test | Animal Model | Dose (mg/kg, i.p.) | Outcome | Reference |
|---|---|---|---|---|
| Catalepsy | Wild-Type C57BL/6 | 5.0 | No significant catalepsy induced | [4] |
| Catalepsy | β-arrestin-2 Knockout | 5.0 | Significant catalepsy induced | [3] |
| d-amphetamine-induced hyperlocomotion | Wild-Type C57BL/6 | Dose-dependent | Potent inhibition of hyperlocomotion | [5] |
| PCP-induced hyperlocomotion | Wild-Type C57BL/6 | Dose-dependent | Potent inhibition of hyperlocomotion | [5] |
| PCP-induced hyperlocomotion | β-arrestin-2 Knockout | Not specified | Antipsychotic-like activity was attenuated |[2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's biased signaling at the D2R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioon.com.cn [bioon.com.cn]
- 5. This compound | 1354030-19-5 | Benchchem [benchchem.com]
UNC9975 stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of UNC9975. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. Two different suppliers provide slightly varying recommendations. For short-term storage, keeping the compound in a dry, dark environment at 0-4°C is recommended for periods ranging from days to weeks.[1] For long-term storage, the consensus is to store the solid powder at -20°C, which should ensure its stability for at least two to three years.[1][2]
Q2: How should I store this compound once it is in solution?
A2: Once this compound is dissolved in a solvent such as DMSO, it is critical to store it properly to maintain its activity. For short-term storage of one month, aliquots of the stock solution should be kept at -20°C.[2] For longer-term storage of up to six months, it is recommended to store the solutions at -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[3]
Q3: What is the expected shelf-life of this compound?
A3: When stored correctly as a solid powder at -20°C, this compound is expected to have a shelf-life of over two years.[1] One supplier suggests a shelf-life of three years at -20°C for the powdered form.[2] The stability of the compound in solution is shorter, as indicated in the storage guidelines.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q5: Are there any general handling precautions I should take?
A5: Yes, it is recommended to handle this compound in a dry and dark environment to minimize exposure to light and moisture.[1] When preparing solutions, use appropriate personal protective equipment. For in vivo experiments, if using DMSO to prepare a stock solution, it is important to use hydrotropic agents like CMC-Na or Tween 80 for further dilution, as this compound is lipophilic.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the storage conditions for both solid compound and solutions align with the recommended guidelines. If the compound has been stored improperly or for an extended period, consider using a fresh batch. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[2][3] | |
| Precipitation in stock solution | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate and the concentration is not above its solubility limit. Store solution vials with tight-fitting caps to prevent solvent evaporation. |
| Reduced potency in cellular assays | Degradation of the compound in the working solution. | Once thawed, stock solution aliquots may be kept at 4°C for up to two weeks.[3] If a solution has been stored at -20°C for more than a month, its efficacy should be re-examined.[3] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | 0 - 4°C | Days to Weeks (Short-term) | [1] |
| Solid Powder | -20°C | > 2 Years (Long-term) | [1] |
| Solid Powder | 4°C | 2 Years | [2] |
| Solid Powder | -20°C | 3 Years | [2] |
| In Solvent | -20°C | 1 Month | [2] |
| In Solvent | -80°C | 6 Months | [2] |
| In Solvent (Thawed) | 4°C | 2 Weeks | [3] |
Experimental Protocols & Visualizations
While specific experimental protocols for the stability assessment of this compound are not publicly available, a general workflow for conducting such a study is outlined below. This can be adapted for this compound to generate in-house stability data.
References
Technical Support Center: Refining UNC9975 Delivery for CNS Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of UNC9975 for Central Nervous System (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and biased agonist for the dopamine D2 receptor (D2R).[1][2] It preferentially activates the β-arrestin signaling pathway over the G protein-mediated pathway.[2][3] This biased agonism is thought to contribute to its potential as an antipsychotic agent with a reduced risk of motor side effects typically associated with other D2R modulators.[2][3][4]
Q2: What is the solubility of this compound and how should I prepare it for experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies in mice, this compound has been administered via intraperitoneal (i.p.) injection.[4][5][6] A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle like saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 10%.
Q3: Does this compound cross the blood-brain barrier (BBB)?
A3: Yes, preclinical studies in mice have demonstrated that this compound has excellent CNS penetration.[3][4] Pharmacokinetic studies have shown high exposure levels of this compound in the brain, a longer half-life in the brain compared to other antipsychotics like aripiprazole, and a high brain-to-plasma concentration ratio.[3][4]
Troubleshooting Guides
In Vitro Blood-Brain Barrier (BBB) Models (Transwell Assay)
Issue 1: Low or inconsistent Transendothelial Electrical Resistance (TEER) values.
-
Possible Cause: Incomplete cell monolayer formation, poor tight junction integrity, or cell toxicity.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure a confluent monolayer by testing a range of seeding densities for your specific endothelial cells (e.g., bEnd.3, hCMEC/D3).[7]
-
Verify cell viability: Perform a viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy before and after the experiment.
-
Extend culture time: Allow sufficient time for tight junctions to form and mature, which can take several days. Monitor TEER daily to track barrier formation.[8]
-
Use conditioned media or co-culture: Culture endothelial cells with astrocyte- or pericyte-conditioned media, or in a co-culture system with these cells, to promote tighter barrier formation.[8][9]
-
Check for contamination: Regularly inspect cultures for any signs of microbial contamination.
-
Issue 2: High variability in this compound permeability across replicates.
-
Possible Cause: Inconsistent cell monolayers, issues with this compound solution, or experimental error.
-
Troubleshooting Steps:
-
Ensure monolayer consistency: Visually inspect each Transwell insert under a microscope before the assay to confirm a uniform cell layer.
-
This compound solubility: If a DMSO stock of this compound is diluted in aqueous buffer, the compound may precipitate. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. Consider a brief sonication of the final solution.
-
Standardize experimental procedure: Ensure consistent timing for sample collection and precise pipetting techniques. Use a consistent temperature and CO2 environment throughout the experiment.
-
Issue 3: Unexpectedly high permeability of this compound.
-
Possible Cause: Poor barrier integrity or active transport of the compound.
-
Troubleshooting Steps:
-
Validate barrier with a control compound: Run a control experiment with a known low-permeability compound (e.g., fluorescently labeled dextran) to confirm the integrity of your BBB model.[8]
-
Investigate active transport: To determine if active transport is involved, perform the permeability assay at 4°C to inhibit active transport processes and compare the results to those at 37°C.
-
In Vivo CNS Penetration Studies (Mouse Model)
Issue 1: Animal distress or adverse reactions after intraperitoneal (i.p.) injection.
-
Possible Cause: High concentration of DMSO in the vehicle, incorrect injection technique, or compound toxicity.
-
Troubleshooting Steps:
-
Optimize vehicle composition: Minimize the DMSO concentration in your final injection volume. A final concentration of 10% DMSO or less is generally recommended.[10] If solubility is an issue, consider using co-solvents like PEG400 or Tween 80, with appropriate toxicity checks.
-
Refine injection technique: Ensure proper restraint of the animal and inject into the lower right quadrant of the abdomen to avoid hitting the bladder or cecum. Use an appropriate needle size (e.g., 25-27 gauge for mice).[11]
-
Perform a dose-response study: Start with a lower dose of this compound to assess for any acute toxicity before proceeding to higher doses.
-
Issue 2: High variability in brain and plasma concentrations of this compound.
-
Possible Cause: Inconsistent dosing, variable absorption after i.p. injection, or errors in sample collection and processing.
-
Troubleshooting Steps:
-
Ensure accurate dosing: Use calibrated equipment for preparing and administering the this compound solution. Ensure the solution is homogenous before each injection.
-
Standardize sample collection: Collect blood and brain tissue at precisely timed intervals post-injection.[12]
-
Optimize tissue processing: For brain tissue, ensure rapid homogenization on ice to prevent degradation of the compound. Use a consistent and validated method for tissue homogenization and extraction of the compound.
-
Increase sample size: A larger number of animals per time point can help to reduce the impact of individual biological variability.
-
Issue 3: Low brain-to-plasma ratio of this compound.
-
Possible Cause: Poor BBB penetration in the specific animal model or experimental conditions, or rapid efflux from the brain.
-
Troubleshooting Steps:
-
Verify analytical methods: Ensure that the methods used to quantify this compound in brain and plasma are accurate and sensitive.
-
Consider P-glycoprotein (P-gp) efflux: Investigate if this compound is a substrate for efflux transporters like P-gp. This can be tested in vitro using cell lines overexpressing these transporters or in vivo by co-administering a known P-gp inhibitor.
-
Evaluate formulation: The formulation of this compound can influence its absorption and distribution. Experiment with different vehicles or delivery systems if poor bioavailability is suspected.
-
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the key pharmacokinetic properties of this compound in mice, highlighting its excellent CNS penetration.[3][4]
| Parameter | This compound | Aripiprazole (for comparison) |
| Brain Exposure | High | High |
| Brain Half-life (t½) | Longer | Shorter |
| Brain/Plasma Ratio | High | Lower |
Note: This table is a qualitative summary based on the description in Allen et al., 2011.[3][4] The original publication refers to a supplementary Table S2 for detailed quantitative data which was not directly accessible in the search results.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell System)
This protocol describes a method for assessing the permeability of this compound across a cell-based in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Astrocyte and/or pericyte cells (optional, for co-culture)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
TEER meter
-
Analytical equipment for quantifying this compound (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Monolayer Formation:
-
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).[13]
-
Seed the brain microvascular endothelial cells onto the inserts at a pre-optimized density.
-
For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.[9]
-
Culture the cells for several days until a confluent monolayer is formed and stable TEER readings are achieved. Monitor TEER daily.[8]
-
-
Permeability Assay:
-
Prepare the this compound dosing solution in assay buffer. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Add the this compound solution to the apical (donor) chamber and fresh assay buffer to the basolateral (receiver) chamber.[8]
-
Incubate at 37°C.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh assay buffer.[13] Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound accumulation in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a procedure to determine the brain and plasma concentration profiles of this compound in mice following intraperitoneal administration.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Syringes and needles (25-27 gauge)
-
Blood collection tubes (e.g., with anticoagulant)
-
Surgical tools for brain extraction
-
Homogenizer
-
Analytical equipment for quantifying this compound (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Prepare the this compound dosing solution in the vehicle.
-
Administer a single dose of this compound via intraperitoneal injection.[6]
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a cohort of mice (typically 3-4 mice per time point).[12] Blood can be collected via cardiac puncture under terminal anesthesia.
-
Immediately following blood collection, perfuse the mice with ice-cold saline to remove blood from the brain tissue.
-
Carefully dissect the brain, rinse with cold saline, blot dry, and weigh.
-
Store all samples at -80°C until analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Sample Analysis and Pharmacokinetic Parameter Calculation:
-
Extract this compound from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound using a validated analytical method.
-
Plot the mean plasma and brain concentrations versus time.
-
Calculate key pharmacokinetic parameters such as:[14][15]
-
Cmax (maximum concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t½ (half-life)
-
Brain-to-plasma concentration ratio (AUCbrain / AUCplasma)
-
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 5. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Physiologically Based Modeling Approach to Predict Dopamine D2 Receptor Occupancy of Antipsychotics in Brain: Translation From Rat to Human - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in UNC9975 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC9975 in their experiments. The information is designed to address potential variability in experimental outcomes and to provide a deeper understanding of this compound's unique pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a functionally selective, β-arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2][3] This means it preferentially activates the β-arrestin signaling pathway over the canonical G-protein (Gαi/o) pathway.[4][5] Unlike traditional D2R agonists that activate both pathways, this compound acts as an antagonist at the G-protein pathway, inhibiting cAMP production, while simultaneously acting as a partial agonist for β-arrestin-2 recruitment and subsequent signaling, such as the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2][4] This biased agonism is thought to contribute to its antipsychotic-like effects with a reduced risk of motor side effects.[2][3]
Q2: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?
Variability in in-vitro experiments with this compound can arise from several factors related to the cellular context:
-
Expression Levels of GRKs and β-arrestin-2: The functional selectivity of this compound is highly dependent on the cellular expression levels of G-protein coupled receptor kinases (GRKs), particularly GRK2, and β-arrestin-2.[4][5] Overexpression of GRK2 can enhance the partial agonist activity of this compound in β-arrestin recruitment assays.[4][5] Conversely, in cells with low endogenous levels of these proteins, this compound may exhibit weaker partial agonism or even act as an antagonist.[4]
-
Choice of Assay: The choice of experimental assay is critical. This compound will show no agonist activity in traditional cAMP accumulation assays that measure Gαi-mediated signaling.[2] Its partial agonist effects will only be observed in assays that specifically measure β-arrestin recruitment or downstream β-arrestin-mediated signaling (e.g., specific ERK phosphorylation reporter assays).[2][4]
-
Cell Line Differences: Different cell lines have varying endogenous expression levels of D2Rs, GRKs, and β-arrestins, which can lead to different responses to this compound. It is crucial to characterize the expression of these key signaling proteins in your chosen cell line.
Q3: My in-vivo results with this compound are not what I expected based on in-vitro data. Why might this be?
Discrepancies between in-vitro and in-vivo outcomes are common in pharmacology and can be particularly pronounced for biased ligands like this compound. Key factors to consider include:
-
Regional Differences in the Brain: The expression of GRK2 and β-arrestin-2 can vary significantly between different brain regions.[6][7] For example, the differential expression of these proteins in the striatum versus the cortex can lead to this compound acting as an antagonist in one region and an agonist in another.[6][7]
-
Pharmacokinetics: While this compound has shown efficacy in preclinical models, its pharmacokinetic properties may influence its activity in vivo.[5]
-
Genetic Background of Animal Models: The antipsychotic-like effects of this compound are attenuated in β-arrestin-2 knockout mice, highlighting the importance of this pathway.[2][3] Variability in the genetic background of the animals used can influence experimental outcomes.
Q4: How should I prepare and store this compound?
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
-
Solubility: this compound is soluble in DMSO.[4] For in-vivo studies, appropriate vehicle selection and formulation are critical.
-
Storage: It is recommended to store this compound as a solid powder in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[4]
Troubleshooting Guides
Issue 1: Low or No Agonist Activity in β-arrestin Recruitment Assay
| Potential Cause | Troubleshooting Step |
| Low endogenous GRK2 expression in the cell line. | 1. Characterize GRK2 expression levels in your cells via Western blot or qPCR. 2. Consider overexpressing GRK2 to enhance the β-arrestin recruitment signal.[4][5] |
| Inappropriate assay format. | Ensure you are using an assay specifically designed to measure β-arrestin-2 recruitment to the D2R, such as BRET, FRET, or Tango assays.[2] |
| Compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. |
Issue 2: Unexpected Motor Side Effects (e.g., catalepsy) in Animal Models
| Potential Cause | Troubleshooting Step |
| High dosage. | Although this compound generally has a low propensity for inducing catalepsy at therapeutic doses, very high doses may lead to off-target effects.[2] Perform a dose-response study to identify the optimal therapeutic window. |
| Genetic background of the animal model. | Be aware that in β-arrestin-2 knockout mice, this compound can induce catalepsy, similar to typical antipsychotics.[2] Ensure the genetic background of your animals is appropriate for the study. |
Data Presentation
In-Vitro Activity of this compound at the D2 Receptor
| Assay | Compound | EC50 (nM) | Emax (%) | Cell Line | Reference |
| Gαi-mediated cAMP Inhibition | This compound | No Agonist Activity | N/A | HEK293T | [2] |
| Aripiprazole | 38 | 51 | HEK293T | [2] | |
| Quinpirole | 3.2 | 100 | HEK293T | [2] | |
| β-arrestin-2 Translocation (Tango) | This compound | < 10 | Partial Agonist | HTLA | [2] |
| Aripiprazole | < 10 | Partial Agonist | HTLA | [2] | |
| β-arrestin-2 Translocation (DiscoveRx) | This compound | 5.7 | 19 | U2OS | [2] |
| Aripiprazole | 3.4 | 51 | U2OS | [2] | |
| β-arrestin-2 Recruitment (BRET) | This compound | 6.0 | 20 | HEK293 (with GRK2 overexpression) | [2] |
| Aripiprazole | 145 | 47 | HEK293 (with GRK2 overexpression) | [2] |
In-Vivo Behavioral Effects of this compound
| Animal Model | Behavioral Test | This compound Dose | Outcome | Reference |
| C57BL/6 Mice | d-amphetamine-induced hyperlocomotion | Dose-dependent | Inhibition of hyperlocomotion | [2][4] |
| C57BL/6 Mice | PCP-induced hyperlocomotion | Dose-dependent | Inhibition of hyperlocomotion | [4] |
| Wild-type Mice | Catalepsy | 5.0 mg/kg | No significant catalepsy | [2] |
| β-arrestin-2 KO Mice | Catalepsy | 5.0 mg/kg | Induction of catalepsy | [2] |
| NR1-KD Mice | Open Field Activity | 0.5-2 mg/kg | Reduction of hyperactivity | [8] |
| NR1-KD Mice | Prepulse Inhibition (PPI) | 0.5-1 mg/kg | Enhancement of PPI | [8] |
Experimental Protocols
β-arrestin-2 Recruitment BRET Assay
This protocol is a generalized procedure based on the principles described in the literature[2].
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for D2R-Rluc and Venus-β-arrestin-2, and optionally with a plasmid for GRK2 overexpression.
-
-
Assay Preparation:
-
24-48 hours post-transfection, harvest cells and resuspend them in assay buffer (e.g., HBSS).
-
Plate the cells in a 96-well white opaque plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds (e.g., aripiprazole, quinpirole) in assay buffer.
-
Add the compounds to the cells.
-
-
Signal Detection:
-
Add the Rluc substrate (e.g., coelenterazine h).
-
Measure the light emission at wavelengths corresponding to Rluc (e.g., 480 nm) and Venus (e.g., 530 nm) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (emission at 530 nm / emission at 480 nm).
-
Plot the BRET ratio as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Visualizations
Caption: this compound biased signaling at the D2 receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
UNC9975 Demonstrates Reduced Motor Side Effect Profile Compared to Haloperidol in Preclinical Models
A preclinical comparison reveals that the novel β-arrestin-biased dopamine D2 receptor (D2R) ligand, UNC9975, exhibits antipsychotic-like activity without the motor side effects characteristic of the typical antipsychotic, haloperidol. This guide provides a detailed analysis of the side effect profiles of these two compounds, supported by experimental data, protocols, and a visualization of their distinct signaling pathways.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the next generation of antipsychotic therapies with improved safety profiles. The data presented herein highlights the potential of functionally selective D2R ligands to separate therapeutic efficacy from adverse motor effects.
Quantitative Comparison of Cataleptic Effects
A key indicator of extrapyramidal side effects (EPS) in preclinical models is the induction of catalepsy, a state of motor immobility. The following table summarizes the cataleptic effects of this compound and haloperidol in a mouse model.
| Compound | Dose (mg/kg) | Mean Time in Catalepsy (seconds) at 30 min | Mean Time in Catalepsy (seconds) at 60 min |
| Vehicle | N/A | ~0 | ~0 |
| This compound | 5.0 | Not significantly different from vehicle | Not significantly different from vehicle |
| Haloperidol | 2.0 | > 100 | > 100 |
Data extracted from Allen, J. A., et al. (2011). Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493.[1]
The data clearly indicates that while haloperidol induces significant catalepsy in mice, this compound does not produce a similar effect at a dose shown to have antipsychotic-like activity.[1]
Experimental Protocols
The cataleptic effects of this compound and haloperidol were assessed using a standard bar test in mice. This widely used model evaluates drug-induced motor rigidity.
Catalepsy Assessment (Bar Test)
-
Subjects: Inbred C57BL/6 mice were used for the experiment.
-
Procedure: The mice were gently placed with their forepaws resting on a horizontal bar raised 4.5 cm from the surface.
-
Measurement: The time it took for the mouse to remove both forepaws from the bar was recorded as the latency to movement. A cut-off time was established (e.g., 180 seconds), and if the animal remained immobile for this duration, it was considered fully cataleptic.
-
Drug Administration: this compound (5.0 mg/kg), haloperidol (2.0 mg/kg), or a vehicle control were administered to the mice prior to testing at specified time points (e.g., 30 and 60 minutes).
-
Statistical Analysis: The mean time spent in a cataleptic state was compared between the different treatment groups.
Differentiating Signaling Pathways: A Tale of Two Mechanisms
The distinct side effect profiles of this compound and haloperidol can be attributed to their differential engagement of downstream signaling pathways following binding to the dopamine D2 receptor.
Haloperidol's Mechanism and Associated Side Effects
Haloperidol is a non-selective antagonist of the D2R, blocking the canonical G-protein signaling pathway.[1] This pathway, primarily mediated by the Gαi/o protein, is crucial for the therapeutic effects of antipsychotics but is also implicated in the motor side effects. The blockade of D2R in the nigrostriatal pathway is thought to be a primary contributor to the extrapyramidal symptoms observed with typical antipsychotics.
References
A Comparative Guide to the Efficacy of UNC9975 and UNC9994: β-Arrestin-Biased Dopamine D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two functionally selective dopamine D2 receptor (D2R) ligands, UNC9975 and UNC9994. These compounds were developed as molecular probes to investigate the therapeutic potential of β-arrestin-biased signaling in psychiatric disorders, particularly schizophrenia. Both this compound and UNC9994 are analogs of the atypical antipsychotic aripiprazole and are distinguished by their ability to preferentially activate β-arrestin signaling pathways over the canonical G protein-mediated pathways.[1][2][3] This guide summarizes key experimental data, outlines the methodologies used, and visualizes the signaling pathways involved to facilitate an objective comparison of their performance.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and UNC9994, with aripiprazole and the full agonist quinpirole included for reference.
Table 1: In Vitro Efficacy at the Dopamine D2 Receptor
| Compound | β-Arrestin-2 Recruitment (Tango Assay) | β-Arrestin-2 Translocation (DiscoveRx Assay) | Gαi-mediated cAMP Production Inhibition |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| This compound | < 10 | 43 | 5.7 |
| UNC9994 | < 10 | 91 | 448 |
| Aripiprazole | < 10 | 73 | 3.4 |
| Quinpirole | < 10 | ~100 | 56 |
Data compiled from Allen et al., 2011.[4][5]
Table 2: In Vivo Antipsychotic-Like Activity and Side Effect Profile
| Compound | Inhibition of Amphetamine-Induced Hyperlocomotion | Inhibition of PCP-Induced Hyperlocomotion | Catalepsy Induction in Wild-Type Mice |
| This compound | Potent, dose-dependent inhibition | Potent, dose-dependent inhibition | Does not induce catalepsy at therapeutic doses |
| UNC9994 | Significant antipsychotic-like activity | Robust antipsychotic-like effects | Significantly lower level of catalepsy than haloperidol |
Data compiled from Allen et al., 2011 and Park et al., 2015.[4][6][7]
Key Efficacy Comparisons
In Vitro Efficacy:
Both this compound and UNC9994 are potent partial agonists for β-arrestin-2 recruitment to the D2 receptor.[4][5] However, UNC9994 demonstrates a significantly higher maximal efficacy (Emax) in β-arrestin recruitment assays compared to this compound, approaching the activity of the full agonist quinpirole in the Tango assay.[4][5] In contrast, this compound has a lower efficacy than aripiprazole in the same assay.[4][5] A key feature of both compounds is their lack of agonist activity in the Gαi-mediated cAMP production pathway, acting as antagonists in this signaling cascade.[2][4] This demonstrates their strong bias towards the β-arrestin pathway.
In Vivo Efficacy:
Both compounds have demonstrated antipsychotic-like activity in rodent models.[4][6][8] They effectively inhibit hyperlocomotion induced by psychostimulants like d-amphetamine and phencyclidine (PCP).[4][6] Notably, the antipsychotic-like effects of both this compound and UNC9994 are significantly diminished in β-arrestin-2 knockout mice, confirming the crucial role of this pathway in their mechanism of action.[2][4] A significant advantage of these β-arrestin-biased agonists is their reduced propensity to induce catalepsy, a common motor side effect associated with typical antipsychotics, in wild-type mice.[4][6] However, in β-arrestin-2 knockout mice, this compound's protective effect against motor side effects is lost, and it induces catalepsy, further highlighting the importance of the β-arrestin pathway.[2][4]
Experimental Protocols
β-Arrestin-2 Recruitment Assays
Tango Assay: This assay was used to measure the recruitment of β-arrestin-2 to the D2 receptor. HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein, were transiently transfected with the D2L receptor construct. Cells were then incubated with varying concentrations of the test compounds for 16-20 hours. The recruitment of β-arrestin to the activated D2 receptor brings the TEV protease into proximity with its cleavage site, leading to the release of the tTA transcription factor and subsequent luciferase expression. Luminescence is then measured as an indicator of β-arrestin recruitment.[4][5]
DiscoveRx Assay: This is a competitive immunoassay that measures β-arrestin translocation. CHO-K1 cells stably expressing the human D2 receptor were used. The assay principle is based on enzyme fragment complementation. Upon agonist stimulation, β-arrestin translocates to the receptor, forcing the complementation of two β-galactosidase fragments, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Gαi-Mediated cAMP Production Assay
HEK-293T cells expressing the human D2 receptor were utilized. The cells were co-transfected with a cAMP-sensitive GloSensor-22F plasmid. To measure the inhibition of cAMP production, cells were first stimulated with isoproterenol to increase intracellular cAMP levels. The test compounds were then added, and the decrease in the luminescent signal from the GloSensor, which correlates with a decrease in cAMP levels, was measured to determine the agonist activity of the compounds on the Gαi pathway.[4]
In Vivo Behavioral Assays
Amphetamine- and PCP-Induced Hyperlocomotion: This model is used to assess the antipsychotic potential of compounds. Mice were administered the test compound (this compound or UNC9994) prior to the administration of a psychostimulant (d-amphetamine or PCP). Locomotor activity was then recorded in an open-field arena. A reduction in the hyperlocomotion induced by the psychostimulant is indicative of antipsychotic-like efficacy.[4][6]
Catalepsy Assessment: To evaluate extrapyramidal side effects, the bar test is commonly used. Mice were treated with the test compound, and at various time points, their forepaws were placed on a raised horizontal bar. The time taken for the mouse to remove its paws from the bar was recorded. A longer latency to movement is indicative of catalepsy.[4][6]
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams generated using Graphviz to illustrate the key signaling pathway and a general experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating UNC9975's β-Arrestin Bias: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC9975's performance against other dopamine D2 receptor (D2R) ligands, with a focus on its β-arrestin signaling bias. The information presented is supported by experimental data to aid in the evaluation and application of this compound in research and drug development.
Unveiling the Signaling Profile of this compound
This compound is a dopamine D2 receptor (D2R) agonist that exhibits significant signaling bias. It preferentially activates the β-arrestin pathway while simultaneously acting as an antagonist for G-protein (Gi)-mediated signaling, such as cAMP production. This unique profile classifies this compound as a β-arrestin-biased agonist. This functional selectivity is of considerable interest in the development of novel antipsychotics, as it may offer therapeutic efficacy with a reduced risk of motor side effects commonly associated with typical antipsychotic drugs.
Comparative Analysis of D2R Ligands
The following tables summarize the quantitative data for this compound and other key D2R ligands, including the atypical antipsychotic aripiprazole, related biased ligands UNC0006 and UNC9994, and the full agonist quinpirole. The data is derived from studies assessing both G-protein and β-arrestin signaling pathways.[1][2][3]
G-Protein Signaling: D2-Mediated cAMP Production
This assay measures the inhibition of isoproterenol-stimulated cAMP production, a hallmark of Gi-protein activation downstream of the D2R.
| Compound | EC50 (nM) | Emax (%) | Activity Profile |
| This compound | - | No activity | Antagonist |
| UNC0006 | - | No activity | Antagonist |
| UNC9994 | - | No activity | Antagonist |
| Aripiprazole | 38 | 51 ± 5 | Partial Agonist |
| Quinpirole | 3.2 | 100 ± 3 | Full Agonist |
Data from Allen JA, et al. PNAS. 2011.[1][2]
β-Arrestin-2 Recruitment: Tango Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated D2R.
| Compound | EC50 (nM) | Emax (%) | Activity Profile |
| This compound | 5.7 | 19 ± 1 | Partial Agonist |
| UNC0006 | 3.2 | 25 ± 1 | Partial Agonist |
| UNC9994 | 448 | 64 ± 2 | Partial Agonist |
| Aripiprazole | 3.4 | 51 ± 1 | Partial Agonist |
| Quinpirole | 56 | 100 ± 2 | Full Agonist |
Data from Allen JA, et al. PNAS. 2011.[1][2]
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the concepts of biased agonism and the experimental approaches used for its validation, the following diagrams are provided.
Caption: this compound signaling pathway at the D2 receptor.
Caption: General workflow for a β-arrestin recruitment assay.
Caption: Logical framework for determining signaling bias.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
D2-Mediated β-Arrestin-2 Translocation Tango Assay
The Tango assay is a cell-based method to quantify G-protein coupled receptor (GPCR) and β-arrestin interaction. It utilizes a GPCR fused to a transcription factor, and a β-arrestin fused to a protease. Ligand-induced interaction of the GPCR and β-arrestin brings the protease in proximity to the transcription factor, causing its cleavage and subsequent translocation to the nucleus to activate a reporter gene (e.g., β-lactamase).
Protocol Outline:
-
Cell Culture and Plating: HTLA cells, which stably express a TEV-protease-tagged β-arrestin, are cultured and seeded into 384-well plates.
-
Transfection (if necessary): If not using a stable cell line, transfect cells with the D2R-transcription factor fusion construct.
-
Compound Addition: A dilution series of the test compounds (e.g., this compound, aripiprazole) is added to the cells.
-
Incubation: The plates are incubated for a specified period (e.g., 16 hours) at 37°C to allow for β-arrestin recruitment and reporter gene expression.
-
Substrate Addition: A FRET-based β-lactamase substrate is added to each well.
-
Detection: The plate is incubated at room temperature in the dark for approximately 2 hours before reading the fluorescence at two wavelengths (e.g., 460 nm and 530 nm).
-
Data Analysis: The ratio of the two emission wavelengths is calculated to determine the level of β-lactamase activity, which corresponds to the extent of β-arrestin recruitment. Dose-response curves are then generated to determine EC50 and Emax values.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET is a proximity-based assay that measures protein-protein interactions. For β-arrestin recruitment, the D2R is typically fused to a Renilla luciferase (Rluc) donor, and β-arrestin-2 is fused to a yellow fluorescent protein (YFP) acceptor.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding D2R-Rluc and YFP-β-arrestin-2.
-
Cell Plating: Transfected cells are plated into 96-well microplates.
-
Compound Stimulation: Cells are stimulated with various concentrations of the test compounds.
-
Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to each well.
-
Signal Detection: The luminescence signals from both Rluc (donor) and YFP (acceptor) are measured simultaneously using a microplate reader equipped for BRET.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc). An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to the D2R.
ERK1/2 Phosphorylation Western Blot Assay
Activation of the β-arrestin pathway can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This can be measured by Western blotting.
Protocol Outline:
-
Cell Culture and Starvation: Cells expressing D2R are grown to confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Cells are treated with the desired concentrations of test compounds for a specific time course (e.g., 5, 10, 15 minutes).
-
Cell Lysis: The cells are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
References
A Preclinical Showdown: UNC9975 vs. Aripiprazole in Antipsychotic Models
For researchers and drug development professionals, this guide provides a detailed, data-driven comparison of the novel β-arrestin-biased dopamine D2 receptor (D2R) agonist, UNC9975, and the established atypical antipsychotic, aripiprazole. We delve into their distinct pharmacological profiles, supported by experimental data from key preclinical studies.
At the heart of their differences lies their mechanism of action at the dopamine D2 receptor, a critical target for antipsychotic efficacy. While aripiprazole acts as a partial agonist at the D2R, modulating both G-protein and β-arrestin signaling pathways, this compound exhibits a striking bias. It selectively activates the β-arrestin pathway while simultaneously acting as an antagonist at the G-protein-mediated signaling cascade.[1][2] This functional selectivity of this compound holds the promise of potent antipsychotic effects with a reduced liability for motor side effects commonly associated with D2R G-protein pathway modulation.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound and aripiprazole at key dopamine and serotonin receptors implicated in the therapeutic effects and side-effect profiles of antipsychotic agents.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Aripiprazole |
| Dopamine D1 | >10,000 | >10,000 |
| Dopamine D2 | <10 | 0.34 |
| Dopamine D3 | <10 | 0.8 |
| Dopamine D4 | >1,000 | 44 |
| Serotonin 5-HT1A | 130 | 1.7 |
| Serotonin 5-HT2A | 45 | 3.4 |
| Serotonin 5-HT2C | 150 | 15 |
| Histamine H1 | <10 | 61 |
Data for this compound from Allen et al., 2011. Data for aripiprazole compiled from various sources.[3][4][5][6]
Table 2: In Vitro Functional Activity
| Assay | Compound | EC50 (nM) | Emax (%) |
| D2R G-protein Signaling (cAMP) | Aripiprazole | 38 | 51 (partial agonist) |
| This compound | - | Inactive (antagonist) | |
| D2R β-arrestin-2 Recruitment (Tango) | Aripiprazole | 2.4 | 73 (partial agonist) |
| This compound | 1.1 | 43 (partial agonist) |
Data from Allen et al., 2011.
Preclinical Efficacy and Safety Models
The distinct in vitro profiles of this compound and aripiprazole translate to notable differences in preclinical models of antipsychotic activity and extrapyramidal side effects.
Amphetamine-Induced Hyperlocomotion
This model is a well-established screen for potential antipsychotic efficacy. Both this compound and aripiprazole have demonstrated the ability to dose-dependently inhibit hyperlocomotion induced by d-amphetamine in mice, suggesting antipsychotic-like activity.
Catalepsy
The induction of catalepsy in rodents is a preclinical indicator of a compound's potential to cause extrapyramidal side effects (EPS) in humans. While typical antipsychotics readily induce catalepsy, aripiprazole has a lower propensity for this side effect. Notably, this compound displayed potent antipsychotic-like activity in preclinical models without inducing catalepsy, a finding attributed to its β-arrestin bias.[7]
Experimental Protocols
Radioligand Binding Assays
Receptor binding affinities (Ki) were determined using radioligand competition assays. Membranes from cells expressing the receptor of interest were incubated with a specific radioligand and varying concentrations of the test compound (this compound or aripiprazole). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to a Ki value using the Cheng-Prusoff equation.
D2R G-protein Signaling (cAMP) Assay
The effect on G-protein signaling was assessed using a cAMP biosensor assay (e.g., GloSensor™). HEK293T cells co-expressing the human D2 dopamine receptor and the GloSensor™-22F cAMP plasmid were pre-incubated with the GloSensor™ cAMP reagent. Cells were then treated with varying concentrations of the test compounds in the presence of isoproterenol to stimulate cAMP production. A decrease in the luminescent signal indicates Gαi-mediated inhibition of adenylyl cyclase.[8][9]
D2R β-arrestin-2 Recruitment (Tango) Assay
Recruitment of β-arrestin-2 to the D2R was measured using the Tango assay.[10][11][12][13] HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein, were transfected with a D2R construct fused to a TEV cleavage site and the tTA transcription factor. Agonist-induced recruitment of the β-arrestin-TEV fusion to the receptor leads to cleavage of the tTA transcription factor, its translocation to the nucleus, and subsequent expression of the luciferase reporter gene. Luminescence is then measured as an indicator of β-arrestin recruitment.
Amphetamine-Induced Hyperlocomotion in Mice
Male C57BL/6 mice were allowed to habituate to an open-field activity chamber.[14][15][16][17][18] Following habituation, mice were administered either vehicle or varying doses of this compound or aripiprazole via intraperitoneal (i.p.) injection. After a pre-treatment period (e.g., 30 minutes), mice were injected with d-amphetamine (e.g., 3 mg/kg, i.p.) to induce hyperlocomotion. Locomotor activity, measured as distance traveled, was recorded for a subsequent period (e.g., 60-90 minutes).
Catalepsy Bar Test in Mice
To assess catalepsy, the forepaws of a mouse were placed on a horizontal bar raised a few centimeters from the surface.[19][20] The time it took for the mouse to remove both forepaws from the bar (descent latency) was recorded, with a maximum cut-off time (e.g., 180 seconds). This was repeated at various time points after drug administration.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Preclinical Evaluation Workflow.
Caption: Pharmacological Profile Comparison.
References
- 1. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. brain-health.co [brain-health.co]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. GloSensor™ cAMP Assay Protocol [promega.jp]
- 10. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eubopen.org [eubopen.org]
- 13. researchgate.net [researchgate.net]
- 14. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 15. b-neuro.com [b-neuro.com]
- 16. pnas.org [pnas.org]
- 17. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of Biased D2 Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biased dopamine D2 receptor (D2R) agonists, supported by experimental data. It delves into their performance in activating distinct signaling pathways, offering insights into their therapeutic potential.
The dopamine D2 receptor, a key target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease, can signal through two primary pathways: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. Traditional D2R agonists activate both pathways. However, the development of "biased" agonists, which preferentially activate one pathway over the other, offers the potential for more targeted therapies with fewer side effects. This guide presents a comparative analysis of prominent G protein-biased and β-arrestin-biased D2R agonists.
Quantitative Comparison of Biased D2R Agonists
The following tables summarize the in vitro pharmacological properties of representative biased D2R agonists compared to the balanced agonist aripiprazole and the endogenous ligand dopamine. The data, compiled from multiple studies, highlights the potency (EC50) and efficacy (Emax) of these compounds in activating the G protein and β-arrestin pathways.
Table 1: G Protein Pathway Activation (cAMP Inhibition)
| Compound | Type | EC50 (nM) | Emax (%) | Reference |
| Dopamine | Endogenous Agonist | ~1-10 | 100 | - |
| Aripiprazole | Balanced Agonist | 38 | 51 | [1] |
| MLS1547 | G Protein-Biased | ~10-100 | High | [2] |
| Sumanirole Analogue 1 | G Protein-Biased | 14.4 ± 5.2 | 100 ± 23.2 | |
| Sumanirole Analogue 8 | G Protein-Biased | 35.1 ± 4.2 | 91.0 ± 3.8 | |
| UNC9975 | β-Arrestin-Biased | No activity | - | [1] |
| UNC0006 | β-Arrestin-Biased | No activity | - | [1] |
| UNC9994 | β-Arrestin-Biased | No activity | - | [1] |
Table 2: β-Arrestin Pathway Recruitment
| Compound | Type | EC50 (nM) | Emax (%) | Reference |
| Dopamine | Endogenous Agonist | ~10-50 | 100 | - |
| Aripiprazole | Balanced Agonist | 145 | 47 | [1] |
| MLS1547 | G Protein-Biased | No activity | - | [2] |
| Sumanirole Analogue 1 | G Protein-Biased | 245.4 ± 193.6 | - | |
| Sumanirole Analogue 8 | G Protein-Biased | 501.2 ± 148.5 | - | |
| This compound | β-Arrestin-Biased | 6.0 | 20 | [1] |
| UNC0006 | β-Arrestin-Biased | 17 | 25 | [1] |
| UNC9994 | β-Arrestin-Biased | >1000 | >50 | [1] |
Signaling Pathways and Experimental Workflows
To understand how these biased agonists function, it is crucial to visualize the signaling cascades they modulate and the experimental procedures used to characterize them.
Caption: D2R Signaling Pathways.
The diagram above illustrates the two major signaling pathways initiated by the D2 receptor. G protein-biased agonists preferentially activate the Gi/o-protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, β-arrestin-biased agonists favor the recruitment of β-arrestin, which can initiate G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and also promote receptor desensitization and internalization.
Caption: Biased Agonist Screening Workflow.
This workflow outlines the typical process for identifying and characterizing biased D2R agonists. It begins with a primary screen of a compound library to identify ligands that bind to the D2R. Hits from the primary screen are then subjected to a battery of functional assays to determine their efficacy and potency in activating the G protein and β-arrestin pathways. Finally, the data is analyzed to quantify the degree of bias for each compound.
Experimental Protocols
The characterization of biased D2R agonists relies on a variety of in vitro assays. Below are simplified descriptions of the key methodologies.
G Protein Activation Assays
-
cAMP Inhibition Assay: This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream second messenger of the Gi/o protein-coupled D2R.
-
Cells expressing the D2R are stimulated with forskolin or another adenylyl cyclase activator to induce cAMP production.
-
The cells are then treated with varying concentrations of the test compound.
-
The levels of cAMP are measured using methods such as ELISA, HTRF, or reporter gene assays.
-
A decrease in cAMP levels indicates G protein activation.
-
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation: This assay directly measures the interaction between the Gα and Gβγ subunits of the G protein.
-
Cells are co-transfected with constructs encoding a Gα subunit fused to a luciferase (e.g., Renilla luciferase, Rluc) and a Gβγ subunit fused to a fluorescent protein (e.g., YFP).
-
In the inactive state, the G protein heterotrimer is intact, and the luciferase and fluorescent protein are in close proximity, allowing for BRET to occur upon addition of the luciferase substrate.
-
Upon D2R activation by an agonist, the G protein dissociates, leading to a decrease in the BRET signal.
-
β-Arrestin Recruitment Assays
-
Tango Assay: This is a reporter gene assay that measures the recruitment of β-arrestin to the receptor.
-
Cells are engineered to express the D2R fused to a transcription factor on its C-terminus and a separate protein consisting of β-arrestin fused to a protease.
-
Upon agonist-induced β-arrestin recruitment to the D2R, the protease cleaves the transcription factor from the receptor.
-
The liberated transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
The amount of reporter protein produced is proportional to the extent of β-arrestin recruitment.
-
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment: This assay is similar in principle to the G protein activation BRET assay.
-
Cells are co-transfected with constructs encoding the D2R fused to a luciferase and β-arrestin fused to a fluorescent protein.
-
Upon agonist stimulation, β-arrestin is recruited to the D2R, bringing the luciferase and fluorescent protein into close proximity.
-
This results in an increase in the BRET signal upon addition of the luciferase substrate.
-
Conclusion
The study of biased D2R agonists is a rapidly evolving field with significant therapeutic implications. G protein-biased agonists may offer a novel approach to treating conditions like Parkinson's disease by selectively targeting motor control pathways, while β-arrestin-biased agonists are being investigated for their potential as antipsychotics with a reduced risk of motor side effects. The data and methodologies presented in this guide provide a foundation for researchers to compare and evaluate these promising compounds, ultimately accelerating the development of next-generation therapies for neuropsychiatric disorders.
References
Cross-validation of UNC9975 effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the β-arrestin-biased dopamine D2 receptor (D2R) ligand, UNC9975. It summarizes its effects, compares them to other D2R modulators, and underscores the critical need for cross-validation in different cell lines to understand its therapeutic potential fully. While extensively characterized in specific recombinant cell systems, its broader applicability, particularly in oncology, remains an area of active investigation.
Quantitative Comparison of D2R Ligand Activity
The following table summarizes the in vitro pharmacological profile of this compound in comparison to other well-known D2R ligands. The data is primarily derived from studies in HEK293-derived cell lines, a common model for studying GPCR signaling.
| Compound | D2R Binding Affinity (Ki, nM) | β-Arrestin-2 Recruitment (EC50, nM) | β-Arrestin-2 Recruitment (% Emax vs. Quinpirole) | Gαi-mediated cAMP Inhibition |
| This compound | < 10 [1] | 1.1 - 6.0 [1] | 20 - 43% [1] | Antagonist/Inactive [1] |
| Aripiprazole | < 10[1] | 2.4 - 145[1] | 47 - 73%[1] | Partial Agonist (EC50 = 6.3 nM)[1] |
| Quinpirole | - | 2.0 - 6.7[1] | 100% (Full Agonist)[1] | Full Agonist |
| Haloperidol | - | Inactive | Inactive | Antagonist |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach used to characterize it, the following diagrams are provided.
Caption: D2R signaling pathways and the action of this compound.
Caption: Workflow of the β-Arrestin translocation Tango assay.
Experimental Protocols
β-Arrestin Translocation Tango Assay
This assay is a widely used method to quantify the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR).
-
Cell Line: HTLA cells, a HEK293-derived cell line stably expressing a tTA-dependent luciferase reporter gene and a β-arrestin-2-TEV fusion protein.
-
Protocol:
-
HTLA cells are transfected with a construct encoding the D2 receptor fused to a transcription factor, followed by a TEV protease cleavage site.
-
Transfected cells are seeded into 96-well or 384-well plates and incubated to allow for cell adherence.
-
The cells are then treated with varying concentrations of this compound or other test compounds.
-
Upon ligand binding and D2R activation, the protease-tagged β-arrestin-2 is recruited to the receptor.
-
The proximity of the protease to its cleavage site on the receptor fusion protein results in the release of the transcription factor.
-
The liberated transcription factor translocates to the nucleus and drives the expression of a reporter gene, such as luciferase.
-
After a suitable incubation period, a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting signal (luminescence) is measured. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
-
cAMP Inhibition Assay
This assay measures the ability of a compound to modulate the Gαi-mediated inhibition of adenylyl cyclase.
-
Cell Line: HEK293 cells stably expressing the D2 receptor.
-
Protocol:
-
Cells are plated in a suitable format (e.g., 96-well plates).
-
The cells are pre-treated with the test compound (this compound) at various concentrations.
-
Adenylyl cyclase is then stimulated using a compound like forskolin.
-
The intracellular levels of cyclic AMP (cAMP) are measured using a variety of available methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
An agonist will inhibit the forskolin-induced cAMP production, while an antagonist will block the effect of a known agonist. This compound is shown to be inactive as an agonist in this pathway.
-
Cross-Validation in Different Cell Lines: A Discussion
The majority of the characterization of this compound has been performed in engineered cell lines like HEK293. While these models are invaluable for dissecting specific signaling pathways, it is crucial to validate these findings in more physiologically relevant cell types, including those derived from various tissues and disease states.
Limited Data in Cancer Cell Lines
Direct, extensive cross-validation of this compound's effects across a broad panel of cancer cell lines is currently lacking in the published literature. However, studies on other D2R-targeting compounds in cancer provide important context:
-
ONC201: This D2R antagonist has shown anti-cancer effects in various malignancies. However, its activity is not always directly correlated with DRD2 expression levels, suggesting that other cellular factors and pathways play a significant role.[2][3][4]
-
UNC9994 in Pituitary Tumor Cells: A study on the related β-arrestin-biased agonist UNC9994 demonstrated that it was more effective at reducing cell proliferation in a prolactin-secreting pituitary tumor cell line compared to a conventional D2R agonist. This effect was not observed in non-functioning pituitary tumor cells, highlighting cell-type specific responses.
The Importance of Cellular Context
The cellular environment, including the expression levels of signaling proteins, can significantly influence a drug's effect. For β-arrestin-biased ligands like this compound, the expression levels of G protein-coupled receptor kinases (GRKs) and β-arrestins can modulate the observed functional selectivity. This underscores the necessity of evaluating such compounds in a variety of cell lines that represent the heterogeneity of the target patient population.
Conclusion and Future Directions
This compound is a potent and selective β-arrestin-biased D2R ligand, as demonstrated in HEK293-derived cell systems. It effectively separates the β-arrestin signaling pathway from the G-protein-mediated pathway, making it a valuable tool for research.
However, for its therapeutic potential to be realized, particularly in fields outside of neuroscience such as oncology, extensive cross-validation is required. Future research should focus on:
-
Screening this compound across diverse cancer cell line panels to identify sensitive and resistant lines.
-
Investigating the molecular determinants of sensitivity to this compound in different cell types.
-
Correlating in vitro findings with in vivo efficacy in relevant preclinical models.
This systematic approach will be essential to define the precise cellular contexts in which the unique signaling profile of this compound can be therapeutically exploited.
References
- 1. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating UNC9975 Findings: A Comparative Guide for Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia therapeutics is evolving, with a growing focus on biased agonism at the dopamine D2 receptor (D2R). This approach aims to selectively engage signaling pathways responsible for antipsychotic efficacy while avoiding those that trigger debilitating side effects. UNC9975, a novel β-arrestin-biased D2R ligand, has emerged as a significant tool compound in this area. This guide provides a comprehensive comparison of this compound's performance with alternative compounds in preclinical schizophrenia models, supported by experimental data and detailed protocols to aid in the replication and extension of these pivotal findings.
Unveiling the Mechanism: Biased Signaling of this compound
This compound exhibits functional selectivity at the D2R, acting as a partial agonist for β-arrestin-2 recruitment while simultaneously antagonizing the canonical Gαi-mediated signaling pathway responsible for cAMP production inhibition.[1] This biased signaling profile is hypothesized to underlie its antipsychotic-like effects without the motor side effects characteristic of typical antipsychotics.
Below is a diagram illustrating the differential signaling pathways of the Dopamine D2 Receptor when activated by a balanced agonist versus a β-arrestin-biased ligand like this compound.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The functional selectivity of this compound is best understood by comparing its in vitro activity with other key D2R ligands. The following table summarizes the potency (EC50) and efficacy (Emax) of this compound, its analog UNC9994, and the atypical antipsychotic aripiprazole in β-arrestin-2 recruitment and G-protein-mediated cAMP inhibition assays.
| Compound | β-arrestin-2 Recruitment (BRET Assay) | Gαi-mediated cAMP Inhibition | Bias |
| EC50 (nM) | Emax (%) | Activity | |
| This compound | Potent partial agonist | ~0 | Antagonist |
| UNC9994 | Potent partial agonist | Higher than this compound, similar to aripiprazole | Antagonist |
| Aripiprazole | Potent partial agonist | High | Partial Agonist |
Note: Emax values are relative to a full agonist. Specific values can vary based on the assay system and GRK expression levels.[2]
Preclinical Efficacy in Schizophrenia Models: Comparative Data
This compound has demonstrated significant antipsychotic-like activity in various rodent models of schizophrenia. This section compares its efficacy against standard antipsychotics like haloperidol and aripiprazole in key behavioral assays.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.
| Compound | Dose Range (mg/kg, i.p.) | Effect on Amphetamine-Induced Hyperlocomotion |
| This compound | 0.1 - 1 | Dose-dependent inhibition[3] |
| Haloperidol | 0.1 - 0.5 | Potent inhibition |
| Aripiprazole | 0.1 - 1 | Dose-dependent inhibition[3] |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This assay evaluates a compound's ability to restore this deficit.
| Compound | Model | Dose (mg/kg, i.p.) | Effect on PPI Deficit |
| This compound | NR1-knockdown mice | 0.5 - 1 | Restoration of PPI[4] |
| PCP-treated mice | 0.2 | Restoration of PPI[4] | |
| Haloperidol | NR1-knockdown mice | 0.5 | Restoration of PPI[4] |
Catalepsy
Catalepsy is a measure of extrapyramidal side effects (motor stiffness) commonly induced by typical antipsychotics.
| Compound | Dose Range (mg/kg, i.p.) | Catalepsy Induction |
| This compound | Up to 10 | No significant catalepsy[3][4] |
| Haloperidol | 0.5 - 1 | Significant catalepsy[4] |
The antipsychotic-like effects of this compound are significantly attenuated in β-arrestin-2 knockout mice, providing strong evidence for its mechanism of action.[3][5] In these knockout models, this compound can even induce catalepsy, highlighting the protective role of the β-arrestin pathway against motor side effects.[3][5]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin-2 Recruitment
This assay measures the interaction between the D2 receptor and β-arrestin-2 in live cells upon ligand stimulation.
Materials:
-
HEK293T cells
-
Expression plasmids for D2R tagged with Renilla luciferase (Rluc8), β-arrestin-2 tagged with Venus (a yellow fluorescent protein variant), and GRK2.[2][6]
-
Cell culture reagents
-
Transfection reagent
-
White, clear-bottom 96-well microplates
-
Test compounds (this compound, etc.)
-
Coelenterazine h (BRET substrate)
-
Microplate reader capable of detecting dual-wavelength luminescence
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect cells with the D2R-Rluc8, Venus-β-arrestin-2, and GRK2 expression plasmids using a suitable transfection reagent. Overexpression of GRK2 can enhance the agonist-dependent recruitment of β-arrestin.[2][6]
-
Cell Plating: 24-48 hours post-transfection, plate the cells into 96-well microplates.
-
Ligand Incubation: On the day of the assay, replace the culture medium with assay buffer and incubate the cells with varying concentrations of the test compounds for a specified period.
-
Substrate Addition: Add the BRET substrate, coelenterazine h, to each well.
-
Signal Detection: Immediately measure the luminescence at 485 nm (Rluc8 emission) and 530 nm (Venus emission) using a microplate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the 530 nm reading by the 485 nm reading. Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 and Emax values.
Amphetamine-Induced Hyperlocomotion in Mice
This behavioral assay is a widely used model to screen for antipsychotic potential.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Open-field activity chambers equipped with infrared beams or video tracking software[7]
-
d-amphetamine sulfate
-
Test compounds (this compound, etc.)
-
Vehicle (e.g., saline, DMSO solution)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least one hour before the start of the experiment.
-
Habituation: Place each mouse individually into an open-field arena and record its baseline locomotor activity for a 30-60 minute habituation period.[8]
-
Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment: Return the mice to their home cages or keep them in the arena for a 30-minute pre-treatment period.
-
Amphetamine Challenge: Inject the mice with d-amphetamine (e.g., 3 mg/kg, i.p.).
-
Locomotor Activity Recording: Immediately place the mice back into the open-field arenas and record locomotor activity for 60-90 minutes.[7]
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks during the post-amphetamine period. Compare the activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group.
Conclusion and Future Directions
The findings from studies on this compound provide compelling preclinical evidence for the therapeutic potential of β-arrestin-biased D2R ligands in schizophrenia. These compounds offer the promise of effective antipsychotic action with a reduced risk of motor side effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to replicate and build upon this important work. Future investigations could explore the efficacy of this compound and similar compounds in models of negative and cognitive symptoms of schizophrenia, further elucidating the full therapeutic potential of this innovative approach to antipsychotic drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 6. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. pnas.org [pnas.org]
A Comparative Guide to UNC9975 and Typical Antipsychotics in Dopamine D2 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound UNC9975 and typical antipsychotics, focusing on their distinct mechanisms of action at the dopamine D2 receptor (D2R). The information presented is based on preclinical data, highlighting the potential of functionally selective ligands in developing next-generation antipsychotics with improved side-effect profiles.
Introduction: The Evolution of Antipsychotic Drug Action
For decades, the primary strategy for treating psychosis has been the antagonism of the dopamine D2 receptor (D2R).[1][2][3] Typical antipsychotics, such as haloperidol and chlorpromazine, function as potent D2R antagonists.[1][4] Their therapeutic efficacy is directly correlated with their ability to block D2R-mediated G-protein signaling, which is considered to be hyperactive in psychotic states.[3] However, this non-selective blockade across all dopamine pathways often leads to significant motor side effects, known as extrapyramidal symptoms (EPS), including catalepsy and Parkinsonism.[1][5]
This compound represents a newer, more nuanced approach. It is a "biased" ligand that demonstrates functional selectivity in its interaction with the D2R.[6] Specifically, this compound acts as an antagonist at the canonical G-protein signaling pathway while simultaneously acting as a partial agonist for the β-arrestin-2 signaling pathway.[6] This unique pharmacological profile has been shown in preclinical models to provide antipsychotic-like efficacy without the motor deficits associated with typical antipsychotics.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and typical antipsychotics lies in how they modulate the two major signaling cascades downstream of the D2R: the G-protein pathway and the β-arrestin pathway.
-
Typical Antipsychotics (e.g., Haloperidol): These drugs are antagonists that block dopamine from binding to the D2R, thereby inhibiting Gαi-mediated signaling, which includes the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP).[7] This action in the mesolimbic pathway is thought to mediate their antipsychotic effects. However, their blockade of D2Rs in the nigrostriatal pathway leads to EPS.[5]
-
This compound: This compound is a β-arrestin-biased D2R ligand.[6] It uniquely dissociates the two pathways:
-
It antagonizes the Gαi-mediated inhibition of cAMP production.
-
It promotes the recruitment and signaling of β-arrestin-2 as a partial agonist.
-
This biased agonism is hypothesized to be crucial for its therapeutic action while avoiding the motor side effects linked to broad G-protein inhibition.
Below is a diagram illustrating these distinct signaling mechanisms.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound compared to the typical antipsychotic haloperidol and the atypical antipsychotic aripiprazole, which also exhibits a unique D2R binding profile.
Table 1: In Vitro D2 Receptor Functional Activity
| Compound | Gαi Signaling (cAMP Assay) | β-Arrestin-2 Recruitment |
| Dopamine | Full Agonist | Full Agonist |
| Haloperidol | Antagonist | Antagonist |
| Aripiprazole | Partial Agonist (EC₅₀ = 38 nM, Eₘₐₓ = 51%) | Potent Partial Agonist |
| This compound | Antagonist (No agonist activity) | Potent Partial Agonist (EC₅₀ < 10 nM) |
Data synthesized from Allen et al., 2011.
Table 2: In Vivo Antipsychotic-like Activity and Side Effects in Mice
| Compound | Inhibition of Amphetamine-Induced Hyperlocomotion | Induction of Catalepsy |
| Haloperidol | Effective | Induces significant catalepsy |
| Aripiprazole | Effective | Does not induce catalepsy at therapeutic doses |
| This compound | Potent, dose-dependent inhibition | Does not induce catalepsy at therapeutic doses |
Data synthesized from Allen et al., 2011 and Kim et al., 2015.
Key Experimental Protocols
The data presented above were generated using established pharmacological assays. Detailed methodologies are provided below.
D2-Mediated cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the Gαi-protein signaling pathway.
-
Cell Line: HEK293T cells stably expressing the human dopamine D2 receptor.
-
Protocol:
-
Cells are plated and grown to confluence.
-
On the day of the experiment, growth media is replaced with assay buffer.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, aripiprazole) or vehicle.
-
To stimulate cAMP production, a β-adrenergic agonist like isoproterenol is added.
-
The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C.
-
The reaction is terminated, and cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or LANCE).
-
-
Data Analysis: Data are normalized to the response of a known agonist (e.g., quinpirole) and antagonist. Dose-response curves are generated to calculate EC₅₀ and Eₘₐₓ values.
D2-Mediated β-Arrestin-2 Translocation Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated D2R.
-
Assay Principle: The Tango™ assay format is commonly used, which employs a fusion protein of the D2R linked to a transcription factor, and a separate β-arrestin-2 fusion protein. Ligand-induced proximity of the two proteins leads to cleavage and subsequent expression of a reporter gene (e.g., luciferase).
-
Protocol:
-
HTLA cells co-expressing the fusion constructs are plated in assay plates.
-
Cells are incubated with various concentrations of the test compound for several hours (e.g., 6 hours).
-
Luciferase substrate is added, and luminescence is measured using a plate reader.
-
-
Data Analysis: Luminescence values are plotted against compound concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin-2 recruitment.
Amphetamine-Induced Hyperlocomotion in Mice
This is a standard in vivo model to assess the antipsychotic-like potential of a compound.
-
Animals: Male C57BL/6 mice are commonly used.
-
Protocol:
-
Animals are habituated to the testing room and the open-field chambers.
-
Mice receive an intraperitoneal (i.p.) injection of the test compound (this compound, haloperidol) or vehicle.
-
After a 30-minute pretreatment period, mice are injected with d-amphetamine (e.g., 3 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately following the amphetamine injection, mice are placed in the open-field arena, and their locomotor activity (total distance traveled) is automatically tracked for 60-90 minutes.
-
-
Data Analysis: The total distance traveled is compared between the vehicle-treated group and the drug-treated groups. A significant reduction in amphetamine-induced locomotion indicates antipsychotic-like activity.
Conclusion and Future Directions
The preclinical data for this compound strongly support the hypothesis that biased agonism at the D2R can separate antipsychotic efficacy from motor side effects. By selectively engaging the β-arrestin-2 pathway while blocking G-protein signaling, this compound demonstrates a pharmacological profile that is fundamentally different from that of typical antipsychotics. This approach offers a promising new avenue for the development of safer and more effective treatments for schizophrenia and other psychotic disorders. Further research is warranted to translate these preclinical findings into clinical applications and to fully understand the downstream consequences of β-arrestin-biased signaling in the central nervous system.
References
- 1. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Head-to-Head Showdown: UNC9975 vs. Aripiprazole in D2R Signaling
A synthesized comparison of the novel β-arrestin-biased dopamine D2 receptor (D2R) ligand, UNC9975, and the established partial D2R agonist, aripiprazole, reveals distinct pharmacological profiles that could pave the way for next-generation antipsychotics with improved side-effect profiles. This guide provides a comprehensive analysis of their performance based on available experimental data, offering researchers, scientists, and drug development professionals a clear comparison of their mechanisms of action.
While no direct head-to-head studies have been published, a thorough examination of existing literature, particularly the seminal work by Allen et al. in 2011, allows for a robust comparative analysis.[1][2] This guide synthesizes these findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the distinct signaling pathways.
At a Glance: this compound vs. Aripiprazole
| Feature | This compound | Aripiprazole |
| Primary Mechanism | β-arrestin-biased D2R ligand | Partial D2R agonist |
| G-Protein (Gi) Signaling | Antagonist (inactive as an agonist) | Partial agonist |
| β-Arrestin-2 Recruitment | Partial agonist | Partial agonist |
| Antipsychotic-like Activity | Potent in vivo activity | Established antipsychotic |
| Catalepsy Induction (Motor Side Effects) | No significant induction in wild-type mice | No significant induction in wild-type mice |
In Vitro Functional Activity: A Tale of Two Pathways
The fundamental difference between this compound and aripiprazole lies in their engagement of the two major signaling cascades downstream of the D2R: the G-protein pathway and the β-arrestin pathway. Aripiprazole acts as a partial agonist at both, whereas this compound selectively activates the β-arrestin pathway while antagonizing G-protein signaling.[1][2]
D2R-Mediated Gαi-Coupled cAMP Production
This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of D2R G-protein activation.
| Compound | EC50 (nM) | Emax (%) | Activity |
| This compound | Inactive | 0 | Antagonist |
| Aripiprazole | 38 | 51 | Partial Agonist |
| Quinpirole (Full Agonist) | 3.2 | 100 | Full Agonist |
| Data sourced from Allen et al., 2011.[1] |
D2R-Mediated β-Arrestin-2 Recruitment
This assay quantifies the recruitment of β-arrestin-2 to the D2R, a key step in the β-arrestin signaling pathway. Data from two different assay formats (Tango and DiscoveRx) are presented.
Tango Assay:
| Compound | EC50 (nM) | Emax (%) | Activity |
| This compound | 2.1 | 91 | Partial Agonist |
| Aripiprazole | 2.4 | 73 | Partial Agonist |
| Quinpirole (Full Agonist) | 2.0 | 100 | Full Agonist |
| Data sourced from Allen et al., 2011.[3] |
DiscoveRx Assay:
| Compound | EC50 (nM) | Emax (%) | Activity |
| This compound | 5.7 | 19 | Partial Agonist |
| Aripiprazole | 3.4 | 51 | Partial Agonist |
| Quinpirole (Full Agonist) | 56 | 100 | Full Agonist |
| Data sourced from Allen et al., 2011.[3] |
In Vivo Antipsychotic-like Activity and Motor Side Effects
Both this compound and aripiprazole have demonstrated efficacy in animal models predictive of antipsychotic activity. A critical differentiator for next-generation antipsychotics is the potential for reduced extrapyramidal side effects, often assessed through catalepsy induction in rodents.
Catalepsy Induction in Mice
The catalepsy bar test measures the time a mouse remains in an externally imposed, awkward posture. Increased catalepsy is associated with a higher risk of motor side effects.
| Compound (Dose) | Time (seconds) at 30 min | Time (seconds) at 60 min |
| Vehicle | ~10 | ~10 |
| This compound (5.0 mg/kg) | Not significantly different from vehicle | Not significantly different from vehicle |
| Aripiprazole (5.0 mg/kg) | Not significantly different from vehicle | Not significantly different from vehicle |
| Haloperidol (2.0 mg/kg) | ~100 | ~120 |
| Data are estimations based on graphical representation from Allen et al., 2011.[1] |
Notably, in β-arrestin-2 knockout mice, this compound was transformed into a compound that induces significant catalepsy, highlighting the crucial role of the β-arrestin pathway in its favorable side-effect profile.[1]
Signaling Pathway Diagrams
The distinct signaling mechanisms of this compound and aripiprazole at the dopamine D2 receptor are illustrated below.
Caption: this compound signaling pathway at the D2R.
Caption: Aripiprazole signaling pathway at the D2R.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative data.
D2R-Mediated Gαi-Coupled cAMP Production Assay (GloSensor™)
This assay quantifies changes in intracellular cAMP levels in response to D2R activation.
Objective: To measure the ability of a compound to inhibit adenylyl cyclase and reduce cAMP levels via Gαi coupling.
Methodology:
-
Cell Culture: HEK293T cells are cultured and transfected to express the human dopamine D2 receptor and the GloSensor™-22F cAMP biosensor.
-
Cell Plating: Transfected cells are plated into 384-well plates and incubated.
-
Compound Treatment: Cells are treated with a dose-response curve of the test compounds (e.g., this compound, aripiprazole) in the presence of isoproterenol to stimulate cAMP production.
-
Signal Detection: Luminescence is measured using a plate reader. Inhibition of the isoproterenol-stimulated signal indicates Gαi activation.
-
Data Analysis: Data are normalized to the response of a full agonist (e.g., quinpirole) and vehicle control to determine EC50 and Emax values.
Caption: Workflow for the GloSensor™ cAMP assay.
D2R-Mediated β-Arrestin-2 Recruitment Assay (Tango™)
This assay measures the interaction between the D2R and β-arrestin-2 upon agonist stimulation.
Objective: To quantify the recruitment of β-arrestin-2 to the D2R.
Methodology:
-
Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-2-TEV protease fusion protein, are used.
-
Transfection: Cells are transfected with a construct encoding the D2R fused to a transcription factor.
-
Compound Treatment: Transfected cells are treated with a dose-response curve of the test compounds. Agonist binding to the D2R recruits the β-arrestin-2-TEV fusion protein, leading to cleavage of the transcription factor.
-
Luciferase Expression: The cleaved transcription factor translocates to the nucleus and drives the expression of luciferase.
-
Signal Detection: Luciferase activity is measured via luminescence.
-
Data Analysis: Data are normalized to the response of a full agonist to determine EC50 and Emax values.
References
Independent Verification of UNC9975's Antipsychotic-Like Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC9975's antipsychotic-like activity with alternative compounds, supported by experimental data from preclinical studies. This compound is a novel β-arrestin-biased dopamine D2 receptor (D2R) ligand, offering a distinct mechanism of action compared to traditional antipsychotics.
Mechanism of Action: A Shift from G-Protein Signaling
This compound represents a new class of D2R ligands that exhibit functional selectivity. Unlike typical and atypical antipsychotics that primarily act on G-protein-mediated signaling, this compound is an antagonist of Gi-regulated cAMP production while simultaneously acting as a partial agonist for the β-arrestin-2 pathway.[1] This unique profile suggests that the antipsychotic efficacy of this compound is mediated through β-arrestin signaling, a departure from the mechanism of action of established drugs like aripiprazole, which is a partial agonist of the Gi-mediated pathway.[1]
The antipsychotic-like effects of this compound are critically dependent on β-arrestin-2. In studies involving β-arrestin-2 knockout mice, the therapeutic actions of this compound were diminished, and the drug induced catalepsy, a motor side effect commonly associated with typical antipsychotics.[1] This highlights the crucial role of the β-arrestin pathway in the drug's favorable safety profile.
This compound Signaling Pathway
Comparative Efficacy in Preclinical Models
This compound has demonstrated potent antipsychotic-like activity in various mouse models, effectively mitigating behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia.
Inhibition of Hyperlocomotion
A standard preclinical model for assessing antipsychotic potential involves the inhibition of hyperlocomotion induced by psychostimulants. This compound has been shown to be effective in this paradigm.
| Compound | Animal Model | Challenge | Key Findings |
| This compound | C57BL/6 Mice | d-amphetamine | Potently inhibited hyperlocomotion.[1] |
| This compound | C57BL/6 Mice | Phencyclidine (PCP) | Suppressed PCP-induced locomotion.[1] |
| This compound | NR1-knockdown mice | - | Reduced hyperlocomotion in a genetic model of hypoglutamatergic function.[2][3] |
| Haloperidol | NR1-knockdown mice | - | Also effective, but with a higher propensity for motor side effects.[2][3] |
Cognitive and Negative Symptom Models
This compound has also shown promise in addressing cognitive deficits and negative symptoms, which are often poorly managed by existing antipsychotics.
| Behavioral Assay | Animal Model | Key Findings for this compound | Comparison |
| Prepulse Inhibition (PPI) | Phencyclidine-treated or NR1-knockdown mice | Restored deficits in PPI, indicating a potential for treating sensorimotor gating deficits.[2][3] | Superior to vehicle-treated controls. |
| Novel Object Recognition | Phencyclidine-treated or NR1-knockdown mice | Improved performance, suggesting pro-cognitive effects.[2][3] | Outperformed vehicle-treated controls. |
| Social Interaction | NR1-knockdown mice | Partially normalized social behavior.[2][3] | Showed improvement over baseline deficits. |
| Conditioned Avoidance Responding | Phencyclidine-treated or NR1-knockdown mice | Decreased avoidance responding, a measure of antipsychotic efficacy.[2][3] | Effective in a model resistant to some atypical antipsychotics. |
Side Effect Profile: A Key Differentiator
A significant advantage of this compound is its reduced liability for motor side effects, a common drawback of many antipsychotic medications.
| Compound | Catalepsy Induction | Animal Model | Significance |
| This compound | Significantly lower level of catalepsy.[2][3] | C57BL/6 Mice | Suggests a lower risk of extrapyramidal side effects compared to typical antipsychotics. |
| Haloperidol | High propensity to induce catalepsy.[2][3] | C57BL/6 Mice | Represents a typical antipsychotic with a known high risk of motor side effects. |
Experimental Protocols
Below are summaries of the key experimental methodologies used to evaluate the antipsychotic-like activity of this compound.
d-Amphetamine-Induced Hyperlocomotion
This experiment assesses the ability of a compound to block the stimulant effects of d-amphetamine, a model for dopamine hyperactivity.
Hyperlocomotion Assay Workflow
Catalepsy Assessment
Catalepsy, a state of motor immobility, is measured to assess a drug's potential for extrapyramidal side effects.
-
Animal Model: C57BL/6 mice are used.
-
Drug Administration: Mice are treated with this compound, haloperidol, or vehicle.
-
Testing: At various time points post-injection, mice are gently placed with their forepaws on a horizontal bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A longer latency indicates a higher degree of catalepsy.
Conclusion
The independent verification of this compound's antipsychotic-like activity in preclinical models demonstrates its potential as a novel therapeutic agent. Its unique β-arrestin-biased mechanism at the D2 receptor appears to confer potent antipsychotic efficacy across models of positive, negative, and cognitive symptoms, while notably reducing the risk of motor side effects commonly associated with existing antipsychotics. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for UNC9975: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling UNC9975, it is crucial to be aware of the potential hazards and to take appropriate safety measures. Based on the data for its analog, aripiprazole, this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[4][5][6]
-
Eye Protection: Use safety glasses with side shields or goggles.[4][5][6]
-
Lab Coat: A lab coat or other protective clothing should be worn.[4][6]
-
Respiratory Protection: If working with the compound as a powder or in a way that may generate dust or aerosols, use a NIOSH/MSHA approved respirator.[4][6]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][7]
General Hygiene:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7]
-
Do not eat, drink, or smoke when using this product.[7]
Quantitative Data Summary for Aripiprazole (this compound Analog)
The following table summarizes key quantitative data from the Safety Data Sheet for aripiprazole, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | [6] |
| Molecular Weight | 448.39 g/mol | [6] |
| Acute Oral Toxicity (LD50, Rat) | 953 mg/kg | [7] |
| Appearance | Solid powder | [1] |
| Storage Temperature | Short term (days to weeks): 0 - 4°C, Long term (months to years): -20°C | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in compliance with local, state, and federal regulations for hazardous waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless they are chemically compatible.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.
Step 3: Storage of Waste
-
Store Safely: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do Not Dispose in Regular Trash or Sink: Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.
Experimental Protocols
Understanding the experimental context of this compound is crucial for assessing disposal needs. A common assay for studying β-arrestin-biased agonists like this compound is the β-arrestin recruitment assay.
Detailed Methodology for a β-Arrestin Recruitment Assay:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently co-transfected with a plasmid encoding the dopamine D2 receptor and a plasmid for a β-arrestin-2 fusion protein (e.g., β-arrestin-2-luciferase).
-
Plating: Transfected cells are plated into 96-well plates and incubated.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound or a control compound.
-
Lysis and Luminescence Reading: After a specific incubation period, the cells are lysed, and a substrate for the luciferase is added. The luminescence, which is proportional to the amount of β-arrestin-2 recruited to the receptor, is measured using a luminometer.
-
Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy (Emax) of this compound in promoting β-arrestin-2 recruitment.
Visualizations
Signaling Pathway of a β-Arrestin-Biased D2R Agonist
The following diagram illustrates the signaling pathway activated by a β-arrestin-biased dopamine D2 receptor agonist like this compound.
Caption: this compound signaling pathway.
Experimental Workflow for this compound Disposal
This diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: this compound disposal workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling UNC9975
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of UNC9975, a potent β-arrestin–biased dopamine D2 receptor (D2R) ligand utilized in antipsychotic research. Adherence to these procedural steps is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) for Handling this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, research-grade small molecule necessitates stringent safety precautions. The following PPE recommendations are based on general guidelines for handling potent pharmaceutical compounds.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | ASTM D6319 or equivalent | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Fully buttoned laboratory coat | Should be made of a low-linting, non-flammable material. | Protects skin and personal clothing from contamination. |
| Respiratory | N95 respirator or higher | NIOSH-approved | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes | Should be made of a durable, non-porous material. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Preparation and Weighing
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield. Handle with care to avoid creating airborne dust.
-
Utensils: Use dedicated spatulas and weighing papers. Clean all utensils thoroughly after use.
Solution Preparation
-
Solvent: this compound is soluble in DMSO.[1]
-
Procedure: Add the solvent to the vial containing the powdered this compound slowly to avoid splashing. Cap the vial and vortex or sonicate until the compound is fully dissolved.
Storage
-
Short-term (days to weeks): Store in a dry, dark place at 0 - 4°C.[1]
-
Long-term (months to years): Store at -20°C.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, vials) should be considered hazardous waste. Collect these items in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Decontamination
-
Work Surfaces: Decontaminate all work surfaces (fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
-
Equipment: Reusable equipment should be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Final Disposal
-
All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal.
Experimental Protocols
This compound is a valuable tool for investigating D2R signaling.[2][3] Below are summaries of key experimental protocols.
Table 2: In Vitro Activity of this compound
| Assay | Receptor | Species | Agonist/Antagonist Activity | Potency (EC₅₀/IC₅₀/Kᵢ) | Efficacy (Eₘₐₓ) | Reference |
| β-Arrestin-2 Recruitment (Tango Assay) | D₂R | Human | Partial Agonist | < 10 nM | Similar to Aripiprazole | [2] |
| cAMP Production (Gᵢ-coupled) | D₂R | Human | Antagonist | No activation observed | N/A | [2] |
| Radioligand Binding | D₂R | Human | Antagonist | Kᵢ < 10 nM | N/A | [2] |
D₂-Mediated β-Arrestin-2 Translocation (Tango) Assay
This assay is used to measure the recruitment of β-arrestin-2 to the D2 receptor upon ligand stimulation.[2]
-
Cell Line: HEK293T cells co-transfected with a D2L receptor construct and a β-arrestin-2-TEV protease fusion protein.
-
Ligand Incubation: Cells are incubated with varying concentrations of this compound.
-
Detection: Ligand-induced recruitment of β-arrestin-2 leads to the cleavage of a substrate, releasing a luciferase reporter.
-
Analysis: Luminescence is measured to quantify the extent of β-arrestin-2 recruitment.
D₂-Mediated Gᵢ-Coupled cAMP Production Assay
This assay determines the effect of a ligand on the Gᵢ-protein-coupled signaling pathway.[2]
-
Cell Line: HEK293T cells expressing the dopamine D2 receptor and a GloSensor-22F cAMP biosensor.
-
Stimulation: Cells are stimulated with isoproterenol to increase intracellular cAMP levels.
-
Ligand Treatment: Cells are then treated with this compound to assess its ability to inhibit isoproterenol-stimulated cAMP production.
-
Measurement: Changes in cAMP levels are monitored via the GloSensor.
Visualizing this compound's Mechanism and Workflow
To better understand the operational and conceptual frameworks for working with this compound, the following diagrams are provided.
Caption: this compound's biased agonism at the D2R.
References
- 1. This compound | 1354030-19-5 | Benchchem [benchchem.com]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
